molecular formula C9H12N2O2 B13300301 2-Amino-4-ethoxybenzamide

2-Amino-4-ethoxybenzamide

Cat. No.: B13300301
M. Wt: 180.20 g/mol
InChI Key: WSJAAPOYULHKOD-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxybenzamide ( 35739-46-9) is an organic solid with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. This aromatic amide is characterized by its amino and ethoxy substituents, which define its chemical reactivity and make it a highly valuable intermediate in synthetic chemistry. Historically, this compound and its homologues have been identified as colorless crystalline bodies that are sparingly soluble in cold water but more soluble in hot water and common organic solvents like ethyl Alcohol . Its primary research value lies in its role as a key synthetic precursor. It is especially useful as an intermediate in the manufacture of dyestuffs . Furthermore, the compound can be readily hydrolyzed to produce 2-amino-4-ethoxybenzoic acid, thereby serving as a protected form of this carboxylic acid in multi-step syntheses . A common and efficient method for its preparation involves the simultaneous reduction and hydrolysis of 2-nitro-4-ethoxy-benzonitrile using aqueous sodium sulfide, a process that yields the crystalline benzamide derivative . Researchers are also exploring derivatives of aromatic amides for potential applications in designing and synthesizing new therapeutic agents, highlighting the ongoing relevance of this chemical scaffold in advanced research . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-ethoxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

WSJAAPOYULHKOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profiling of 2-Amino-4-ethoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. The key functional groups and proton/carbon environments of 2-Amino-4-ethoxybenzamide are illustrated below. Each labeled atom and group will have a characteristic signature in the NMR, IR, and MS spectra.

Caption: Molecular structure of 2-Amino-4-ethoxybenzamide with key atoms labeled for spectroscopic correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of 2-Amino-4-ethoxybenzamide, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the amine and amide protons. The electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing effect of the benzamide carbonyl group (-CONH₂) will influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃ (CH₃)~1.4Triplet (t)~7.03H
-OCH₂CH₃ (CH₂)~4.0Quartet (q)~7.02H
Aromatic H-3~6.2Doublet (d)~2.51H
Aromatic H-5~6.4Doublet of doublets (dd)~8.5, ~2.51H
Aromatic H-6~7.8Doublet (d)~8.51H
Ar-NH₂~4.5 - 5.5Broad singlet (br s)-2H
-CONH₂~7.5 - 8.5Broad singlet (br s)-2H

Causality behind Predictions:

  • Ethoxy Group: The triplet-quartet pattern is characteristic of an ethyl group. The CH₂ group is deshielded by the adjacent oxygen atom, hence its downfield shift (~4.0 ppm) compared to the CH₃ group (~1.4 ppm).

  • Aromatic Protons: The amino and ethoxy groups are ortho, para-directing and activating. The H-3 proton, being ortho to both electron-donating groups, will be the most shielded (upfield). The H-5 proton will be ortho to the ethoxy group and meta to the amino group. The H-6 proton, being ortho to the electron-withdrawing amide group, will be the most deshielded (downfield). The coupling constants are predicted based on typical ortho (~8.5 Hz) and meta (~2.5 Hz) coupling in benzene rings.

  • Amine and Amide Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[1][2]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.

Carbon Assignment Predicted Chemical Shift (ppm)
-OCH₂CH₃ (C H₃)~15
-OC H₂CH₃~63
Aromatic C-3~100
Aromatic C-5~105
Aromatic C-1~115
Aromatic C-6~130
Aromatic C-2~150
Aromatic C-4~160
-C ONH₂~170

Causality behind Predictions:

  • Aliphatic Carbons: The ethoxy group carbons appear in the typical upfield region for sp³ hybridized carbons.

  • Aromatic Carbons: The carbons directly attached to the electron-donating amino (C-2) and ethoxy (C-4) groups will be significantly shielded and appear at higher field strengths. Conversely, the carbon attached to the electron-withdrawing carbonyl group (C-1) and the carbonyl carbon itself will be deshielded and appear at lower field strengths. The remaining aromatic carbons will have intermediate chemical shifts.

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200N-H stretch (asymmetric and symmetric) of Ar-NH₂ and -CONH₂Medium - Strong, two or more bands
3080 - 3010C-H stretch (aromatic)Medium - Weak
2980 - 2850C-H stretch (aliphatic, -CH₂, -CH₃)Medium
~1660C=O stretch (Amide I band)Strong
~1620N-H bend (scissoring) of Ar-NH₂Medium
1600, 1580, 1500, 1450C=C stretch (aromatic ring)Medium - Strong, multiple bands
~1240C-O stretch (aryl-alkyl ether)Strong
~1120C-N stretch (aromatic amine)Medium

Causality behind Predictions:

  • N-H Stretching: The presence of both a primary aromatic amine and a primary amide will result in multiple N-H stretching bands in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause these bands to be broad.[5]

  • C=O Stretching: The amide carbonyl group gives a very strong and characteristic absorption band (Amide I) around 1660 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated amide.[5]

  • C-O Stretching: The aryl-alkyl ether linkage will produce a strong C-O stretching band around 1240 cm⁻¹.

  • Aromatic C=C Stretching: The benzene ring will show several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Amino-4-ethoxybenzamide (Molecular Formula: C₉H₁₂N₂O₂), the exact mass is 180.0899 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the molecule is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

m/z Proposed Fragment Ion Neutral Loss
180[C₉H₁₂N₂O₂]⁺˙ (Molecular Ion)-
164[M - NH₂]⁺NH₂
152[M - C₂H₄]⁺˙Ethylene
135[M - OC₂H₅]⁺Ethoxy radical
121[H₂NC₆H₃(O)C=O]⁺Ethylene from ethoxy group
92[H₂NC₆H₄]⁺CO from benzoyl cation

Causality behind Predictions:

  • Molecular Ion: The molecular ion peak at m/z 180 should be observable.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of an ethylene molecule (m/z 28) via a McLafferty-type rearrangement, resulting in a fragment at m/z 152.

  • Loss of Amide Group: The loss of the amino radical from the amide group (a loss of 16 amu) is a common fragmentation pathway for primary amides, though less favorable than loss of the entire amide group.

  • Loss of Ethoxy Group: Cleavage of the aryl-O bond can result in the loss of an ethoxy radical (m/z 45) to give a fragment at m/z 135.

  • Formation of Benzoyl Cation: Cleavage of the amide C-N bond can lead to the formation of a 2-amino-4-ethoxybenzoyl cation.

  • Further Fragmentation: The benzoyl-type cations can further lose carbon monoxide (CO, m/z 28) to form an aryl cation.[6]

G cluster_mol cluster_frag Major Fragmentation Pathways mol C₉H₁₂N₂O₂ m/z = 180 f1 [M - C₂H₄]⁺˙ m/z = 152 mol->f1 - C₂H₄ f2 [M - OC₂H₅]⁺ m/z = 135 mol->f2 - •OC₂H₅ f3 [H₂NC₆H₃(O)C=O]⁺ m/z = 121 f2->f3 - H₂ f4 [H₂NC₆H₄]⁺ m/z = 92 f3->f4 - CO

Caption: Predicted major fragmentation pathways for 2-Amino-4-ethoxybenzamide in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent standard laboratory practices and should be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-4-ethoxybenzamide for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable proton signals.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's guidelines.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.[8]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid 2-Amino-4-ethoxybenzamide sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of 2-Amino-4-ethoxybenzamide (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, a small amount of the solid or a drop of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.

    • The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[9][10][11]

    • The resulting ions are accelerated into the mass analyzer.

    • Scan the mass analyzer over the desired mass range (e.g., m/z 40-300) to detect the ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

    • Propose structures for the observed fragment ions to support the overall molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-4-ethoxybenzamide. The detailed theoretical data for ¹H NMR, ¹³C NMR, IR, and MS, grounded in established spectroscopic principles, serves as a valuable reference for researchers working with this compound or structurally related molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any analytical endeavor, the correlation of data from multiple spectroscopic techniques is essential for the unambiguous confirmation of molecular structure.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Schulz, F., & Jaskolla, T. W. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 52(5), 261–284. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • Scribd. Infrared Spectroscopy Techniques Guide. [Link]

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  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • ResearchGate. IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base.... [Link]

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Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential. It is a critical determinant of a drug's bioavailability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is paramount for effective formulation design, dose determination, and ultimately, clinical success. This guide provides an in-depth technical exploration of the solubility of 2-Amino-4-ethoxybenzamide, a benzamide derivative of interest in medicinal chemistry. By synthesizing theoretical principles with practical experimental guidance, this document aims to equip scientists with the necessary knowledge to effectively characterize and modulate the solubility of this compound.

Physicochemical Properties of 2-Amino-4-ethoxybenzamide: A Molecular Portrait

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. Understanding these parameters provides a predictive framework for its behavior in various solvent systems.

PropertyPredicted ValueSource
Molecular Formula C9H12N2O2ChemScene
Molecular Weight 180.20 g/mol ChemScene
Predicted logP 0.7664ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 3ChemScene
Predicted pKa (Amine) ~2-3Estimated based on similar anilines
Predicted pKa (Amide) ~17Estimated based on similar benzamides

The 2-Amino-4-ethoxybenzamide molecule possesses both hydrogen bond donor (the amino and amide groups) and acceptor (the carbonyl oxygen, the ether oxygen, and the amino nitrogen) sites, suggesting the potential for interaction with polar protic solvents. The predicted octanol-water partition coefficient (logP) of 0.7664 indicates a relatively balanced hydrophilic-lipophilic character.

Factors Influencing the Solubility of 2-Amino-4-ethoxybenzamide

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of several factors. For 2-Amino-4-ethoxybenzamide, the following are of primary importance:

Solvent Polarity and Hydrogen Bonding

The "like dissolves like" principle is a fundamental concept in solubility. Polar solvents will more effectively dissolve polar solutes, and non-polar solvents will better dissolve non-polar solutes. Given the presence of polar functional groups (amine, amide, ether) capable of hydrogen bonding, 2-Amino-4-ethoxybenzamide is expected to exhibit greater solubility in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino and amide groups of 2-Amino-4-ethoxybenzamide can donate hydrogen bonds to the solvent's oxygen atoms, while the carbonyl and ether oxygens, as well as the amino nitrogen, can accept hydrogen bonds from the solvent's hydroxyl protons. This network of interactions facilitates the dissolution process.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can only accept hydrogen bonds. They will interact favorably with the hydrogen bond donating amino and amide groups of the solute.

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the significant polarity of 2-Amino-4-ethoxybenzamide, its solubility in non-polar solvents is expected to be very low.

Effect of pH on Aqueous Solubility

The presence of an ionizable amino group means that the aqueous solubility of 2-Amino-4-ethoxybenzamide will be highly dependent on the pH of the solution. The aromatic amine is basic and will be protonated in acidic conditions.

  • Acidic pH (pH < pKa of the amine): The amino group will exist predominantly in its protonated, cationic form (-NH3+). This ionic form will have significantly enhanced electrostatic interactions with water molecules, leading to a substantial increase in aqueous solubility.

  • Neutral to Basic pH (pH > pKa of the amine): The amino group will be in its neutral, un-ionized form (-NH2). In this state, the molecule is less polar, and its aqueous solubility will be lower, primarily governed by its intrinsic solubility.

The amide group is generally considered neutral, with a very high pKa, and will not undergo significant ionization under typical aqueous pH conditions.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules to create a cavity for the solute. It is reasonable to expect that the solubility of 2-Amino-4-ethoxybenzamide in most solvents will increase as the temperature is raised.

Qualitative Solubility Profile of 2-Amino-4-ethoxybenzamide

SolventPredicted Qualitative SolubilityRationale
Water Sparingly soluble to slightly solubleThe molecule has polar groups but also a non-polar benzene ring. Solubility is expected to be low at neutral pH but will increase significantly in acidic conditions.
Methanol SolubleA polar protic solvent that can effectively form hydrogen bonds with the solute.
Ethanol SolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Acetone SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Freely SolubleAnother highly polar aprotic solvent with strong solvating capabilities.
Acetonitrile Moderately SolubleA polar aprotic solvent, but generally a weaker solvent for polar compounds compared to DMSO and DMF.
Dichloromethane (DCM) Slightly SolubleA solvent of intermediate polarity, may show some ability to dissolve the compound.
Hexane InsolubleA non-polar solvent that will not interact favorably with the polar functional groups of the solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Objective

To determine the equilibrium solubility of 2-Amino-4-ethoxybenzamide in a selected solvent at a specified temperature.

Materials
  • 2-Amino-4-ethoxybenzamide (high purity)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-Amino-4-ethoxybenzamide and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid 2-Amino-4-ethoxybenzamide to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. A preliminary kinetic study can be performed to determine the exact time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity for a short period.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (pre-wetted with the solvent) to remove any remaining fine particles.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase) to achieve good separation and peak shape for 2-Amino-4-ethoxybenzamide.

    • Monitor the absorbance at the λmax of the compound.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 2-Amino-4-ethoxybenzamide in the diluted samples using the regression equation from the calibration curve.

    • Calculate the solubility of the compound in the original saturated solution by applying the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_standards 1. Prepare Calibration Standards hplc 6. HPLC Analysis prep_standards->hplc Inject prep_samples 2. Add Excess Solid & Solvent to Vials shake 3. Agitate at Constant Temperature (24-48h) prep_samples->shake centrifuge 4. Centrifuge to Pellet Excess Solid shake->centrifuge filter 5. Filter Supernatant centrifuge->filter filter->hplc Inject Diluted Sample calculate 7. Calculate Solubility hplc->calculate Peak Area Data

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Amino-4-ethoxybenzamide, addressing its physicochemical properties, the key factors influencing its dissolution, a predicted qualitative solubility profile, and a detailed experimental protocol for its quantitative determination. For drug development professionals, a thorough understanding and experimental validation of these principles are indispensable for advancing promising compounds from the laboratory to clinical applications. The provided methodologies offer a robust framework for generating the high-quality solubility data necessary for informed decision-making in the pharmaceutical development pipeline.

References

  • PubChem. 2-Ethoxybenzamide. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Fluid-Phase Equilibria. Fluid Phase Equilibria, 497, 1-11. [Link]

  • Avdeef, A. (2012).
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 86-94. [Link]

An In-depth Technical Guide to 2-Amino-4-ethoxybenzamide Derivatives and Analogs: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-ethoxybenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives and analogs have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of this class of compounds, delving into their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. We will explore their roles as modulators of critical cellular pathways, including Hedgehog signaling and protein tyrosine phosphatase 1B (PTP1B) inhibition, and as potent agents in oncology through mechanisms such as PARP inhibition. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and application of 2-amino-4-ethoxybenzamide derivatives.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

Benzamide-containing molecules represent a privileged class of compounds in drug discovery, forming the structural core of numerous approved drugs. Their chemical tractability and ability to engage in key hydrogen bonding interactions make them ideal starting points for the design of targeted therapies. The 2-amino-4-ethoxybenzamide core, in particular, offers a unique combination of electronic and steric properties that have been successfully exploited to develop potent and selective modulators of various biological targets. This guide will provide a detailed exploration of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

Synthetic Strategies for 2-Amino-4-ethoxybenzamide Derivatives

The synthesis of 2-amino-4-ethoxybenzamide and its derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for similar benzamide compounds.

General Synthesis of the 2-Amino-4-substituted-benzamide Core

A common strategy for the synthesis of 2-aminobenzamides involves the reduction of a corresponding 2-nitrobenzamide precursor. This approach offers high yields and is amenable to a variety of substituents on the aromatic ring.

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzamide (A Representative Analog)

This protocol is adapted from the synthesis of 2-Amino-4-methoxybenzamide and can be modified for the ethoxy derivative by starting with the appropriate 4-ethoxy-2-nitrobenzamide precursor.[1]

Materials:

  • 4-methoxy-2-nitro-benzamide

  • Ethanol (EtOH)

  • Raney-Nickel (Raney-Ni)

  • Dimethylformamide (DMF)

  • Hydrogenation apparatus

Procedure:

  • A suspension of 4-methoxy-2-nitro-benzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable hydrogenation vessel.

  • Raney-Ni (e.g., 4.0 g) is carefully added to the suspension.

  • The vessel is placed on a hydrogenation apparatus and subjected to a hydrogen atmosphere (e.g., 50 psi).

  • The reaction mixture is stirred at room temperature for 48 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite.

  • The filter cake is washed with DMF to recover any adsorbed product.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude 2-amino-4-methoxybenzamide can be purified by recrystallization or column chromatography.

Expected Yield: 95%[1]

Diversification of the Benzamide Scaffold

Further derivatization of the core structure is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. This can be achieved through various chemical transformations, including:

  • N-alkylation or N-arylation of the 2-amino group: To introduce substituents that can interact with specific pockets of the target protein.

  • Modification of the benzamide nitrogen: To introduce different functional groups that can modulate solubility, cell permeability, and target engagement.

  • Substitution on the aromatic ring: To fine-tune the electronic and steric properties of the molecule.

Biological Activities and Mechanisms of Action

2-Amino-4-ethoxybenzamide derivatives have been investigated for a range of therapeutic applications, with several key mechanisms of action identified.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[2][3][4][5] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[2] Analogs of 2-amino-4-ethoxybenzamide, specifically 2-methoxybenzamide derivatives, have been identified as potent inhibitors of the Hh pathway.

Mechanism of Action: These compounds target the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[3] In the absence of the Hh ligand, the Patched (Ptc) receptor inhibits Smo.[3] Upon Hh binding to Ptc, this inhibition is relieved, allowing Smo to activate downstream signaling, ultimately leading to the activation of Gli transcription factors.[4][6] The 2-methoxybenzamide derivatives bind to the Smo receptor, preventing its activation and thereby blocking the downstream signaling cascade.[4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand Ptc Patched (Ptc) Hh Ligand->Ptc Binds Smo Smoothened (Smo) Ptc->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Target Genes Target Genes Gli->Target Genes Activates 2-Methoxybenzamide Derivative 2-Methoxybenzamide Derivative 2-Methoxybenzamide Derivative->Smo Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on Smoothened (Smo).

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of insulin and leptin signaling pathways.[7][8] Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity.[9] Consequently, inhibitors of PTP1B are being actively pursued as potential therapeutics for these metabolic disorders.

Mechanism of Action: 2-Ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective inhibitors of PTP1B. These inhibitors can act through different mechanisms:[7]

  • Competitive Inhibition: Binding to the active site of PTP1B, thereby preventing the dephosphorylation of its substrates, such as the insulin receptor.[8][9]

  • Allosteric Inhibition: Binding to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[7][10]

The development of selective PTP1B inhibitors is challenging due to the high degree of conservation in the active sites of protein tyrosine phosphatases.[7] However, targeting allosteric sites or exploiting subtle differences in the active site environment can lead to improved selectivity.[10]

PTP1B_Inhibition cluster_signaling Insulin Signaling Pathway Insulin Receptor (pY) Phosphorylated Insulin Receptor Downstream Signaling Downstream Signaling (e.g., Akt) Insulin Receptor (pY)->Downstream Signaling PTP1B PTP1B Insulin Receptor (pY)->PTP1B Substrate Glucose Uptake Glucose Uptake Downstream Signaling->Glucose Uptake PTP1B->Insulin Receptor (pY) Dephosphorylates 2-Ethoxybenzamide Derivative 2-Ethoxybenzamide Derivative 2-Ethoxybenzamide Derivative->PTP1B Inhibits

Caption: Mechanism of PTP1B inhibition by 2-ethoxybenzamide derivatives in the insulin signaling pathway.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

While direct evidence for 2-amino-4-ethoxybenzamide derivatives as PARP inhibitors is still emerging, the broader class of benzimidazole carboxamides has been extensively studied for this application.[11] The benzamide moiety is a key pharmacophore that can form critical interactions within the nicotinamide binding pocket of PARP enzymes.

Mechanism of Action: PARP inhibitors work through a concept known as "synthetic lethality." In cancer cells with impaired homologous recombination, the inhibition of PARP-mediated base excision repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is based on a commercially available PARP-1 Chemiluminescent Assay Kit.[12]

Materials:

  • PARP-1 Chemiluminescent Assay Kit (containing histone-coated plates, activated DNA, PARP-1 enzyme, assay buffer, NAD+, anti-poly(ADP-ribose) antibody, HRP-linked secondary antibody, and chemiluminescent substrate)

  • Test compounds (2-amino-4-ethoxybenzamide derivatives)

  • Luminometer

Procedure:

  • Plate Preparation: Histone-coated microplates are washed with assay buffer.

  • Reaction Setup: A reaction mixture containing activated DNA, NAD+, and the test compound at various concentrations is added to the wells.

  • Enzyme Addition: The reaction is initiated by adding PARP-1 enzyme to each well.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARylation of histones.

  • Detection:

    • The plate is washed to remove unreacted components.

    • Anti-poly(ADP-ribose) antibody is added and incubated.

    • After washing, HRP-linked secondary antibody is added and incubated.

    • Following a final wash, the chemiluminescent substrate is added.

  • Data Acquisition: The luminescence is immediately read using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-amino-4-ethoxybenzamide scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Target Structural Modification Impact on Activity Reference
Gastroprokinetic Agents Replacement of the morpholine oxygen with sulfur, nitrogen, or carbon in 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamideGenerally maintained or improved gastric emptying activity.[6]
Hedgehog Pathway Inhibitors Introduction of an aryl amide group and a methoxy group to the 2-methoxybenzamide skeletonAfforded two extra hydrogen bonds with Tyr394 and Arg400 of the Smoothened receptor, enhancing potency.[4]
PTP1B Inhibitors Design based on the "bioisosteric principle" for 2-ethoxy-4-(methoxymethyl)benzamide analogsLed to the discovery of compounds with high inhibitory activity (IC50 = 0.07 µM) and significant selectivity.
PARP Inhibitors Introduction of a quaternary methylene-amino substituent at the C-2 position of a benzimidazole carboxamide scaffoldGeminal dimethyl analogs were more potent than mono-methyl derivatives in both intrinsic and cellular assays.[11]

Pharmacokinetics and Drug-like Properties

For any therapeutic candidate, a favorable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is essential for clinical success. Benzamide derivatives have been shown to possess drug-like properties that can be optimized through chemical modification.[13][14]

Key Considerations:

  • Solubility: The benzamide moiety can contribute to aqueous solubility, which is important for oral bioavailability.

  • Permeability: Modifications to the lipophilicity of the molecule can influence its ability to cross cell membranes.

  • Metabolic Stability: The introduction of blocking groups or the modification of metabolically labile sites can enhance the in vivo half-life of the compound.

  • Oral Bioavailability: The overall ADME profile will determine the fraction of an orally administered dose that reaches systemic circulation.

Conclusion and Future Directions

The 2-amino-4-ethoxybenzamide scaffold and its analogs represent a rich source of novel therapeutic agents with diverse mechanisms of action. Their demonstrated activity as inhibitors of the Hedgehog pathway and PTP1B, along with their potential as PARP inhibitors, underscores their significance in drug discovery. Future research in this area should focus on:

  • Structure-based drug design: To develop more potent and selective inhibitors by leveraging the structural information of their biological targets.

  • Optimization of pharmacokinetic properties: To enhance the clinical translatability of these compounds.

  • Exploration of novel therapeutic applications: To identify new biological targets and disease indications for this versatile class of molecules.

By integrating synthetic chemistry, molecular pharmacology, and drug metabolism studies, the full therapeutic potential of 2-amino-4-ethoxybenzamide derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

  • Morie, T., Kato, S., Harada, H., Yoshida, N., Fujiwara, I., & Matsumoto, J. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 43(7), 1137-1147. [Link]

  • Hedgehog signaling pathway. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Ingham, P. W., & McMahon, A. P. (2001). Hedgehog signaling in animal development: paradigms and principles. Genes & development, 15(23), 3059-3087. [Link]

  • Chen, J. K. (2009). The Hedgehog signaling pathway: where did it come from?. PLoS biology, 7(6), e1000141. [Link]

  • Zhang, Z. Y. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International journal of molecular sciences, 23(13), 7027. [Link]

  • PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • What are PTP1B inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022, June 24). MDPI. [Link]

  • A schematic diagram for the hedgehog (HH) signaling pathway. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • PARP Assays. (n.d.). BPS Bioscience. Retrieved February 10, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020, January 18). MDPI. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020, January 18). MDPI. [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]

  • White, A. W., Almassy, R., Calvert, A. H., Curtin, N. J., Griffin, R. J., Hostomsky, Z., ... & Golding, B. T. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly (ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & medicinal chemistry letters, 18(14), 4043-4047. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023, December 5). PubMed. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025, September 25). National Institutes of Health. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

Sources

The Privileged Scaffold: 2-Aminobenzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-aminobenzamides, a privileged scaffold in medicinal chemistry. It focuses on their dual role as Class I selective Histone Deacetylase (HDAC) inhibitors and Ryanodine Receptor (RyR) modulators.

Technical Guide & Whitepaper

Executive Summary: The Ortho-Amino Effect

The 2-aminobenzamide scaffold (anthranilamide) represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the ortho-amino effect : the intramolecular hydrogen bond between the amide proton and the ortho-amine lone pair. This interaction locks the molecule into a pseudo-ring conformation, reducing the entropic penalty of binding and creating a distinct electronic signature recognized by zinc-dependent enzymes (HDACs) and calcium channels (RyRs).

This guide deconstructs the transition of this scaffold from a simple chemical intermediate to a cornerstone of modern epigenetics and agrochemistry.

Historical Evolution & Mechanism of Action

The history of 2-aminobenzamides is a tale of two distinct biological targets discovered in parallel: the Zinc-dependent Histone Deacetylases (HDACs) in oncology and the Ryanodine Receptors (RyRs) in agriculture.

The Epigenetic Breakthrough: Class I Selective HDAC Inhibition

Unlike hydroxamic acids (e.g., SAHA), which act as pan-HDAC inhibitors by chelating zinc in a bidentate fashion, 2-aminobenzamides (benzamides) exhibit kinetic selectivity for Class I HDACs (HDAC 1, 2, 3).[1]

  • The Mechanism: Benzamides bind to the catalytic zinc ion but rely heavily on the "foot pocket"—an internal cavity adjacent to the active site unique to Class I isoforms.

  • Slow-Binding Kinetics: Benzamides often display slow-on/slow-off binding kinetics. This long residence time correlates with sustained hyperacetylation of Histone H3/H4 and induction of p21 expression, even after the drug is cleared from plasma.

The Agrochemical Revolution: Ryanodine Receptor Activation

In the mid-2000s, DuPont (now Corteva) utilized the 2-aminobenzamide core to create Chlorantraniliprole (Rynaxypyr).

  • The Mechanism: These "anthranilic diamides" bind to the insect Ryanodine Receptor, locking the calcium channel in a semi-open state. This leads to uncontrolled release of stored calcium, muscle paralysis, and cessation of feeding.[2]

Visualizing the Pathways

The following diagram illustrates the divergent biological pathways triggered by this single scaffold.

G Scaffold 2-Aminobenzamide Scaffold Target_HDAC Target: Class I HDACs (Zinc Dependent) Scaffold->Target_HDAC Oncology Target_RyR Target: Ryanodine Receptor (RyR) Scaffold->Target_RyR Agrochem Binding_HDAC Binding: Foot Pocket Access & Zn Chelation Target_HDAC->Binding_HDAC Effect_HDAC Effect: Histone Hyperacetylation Binding_HDAC->Effect_HDAC Outcome_HDAC Outcome: p21 Expression Apoptosis/Diff. Effect_HDAC->Outcome_HDAC Binding_RyR Binding: Allosteric Modulation Target_RyR->Binding_RyR Effect_RyR Effect: Uncontrolled Ca2+ Release Binding_RyR->Effect_RyR Outcome_RyR Outcome: Muscle Paralysis (Insecticidal) Effect_RyR->Outcome_RyR

Caption: Divergent pharmacological pathways of the 2-aminobenzamide scaffold in oncology (HDAC) vs. agriculture (RyR).

Structure-Activity Relationship (SAR)[3][4][5][6]

The efficacy of 2-aminobenzamides relies on precise electronic tuning.

Structural RegionFunctionKey SAR Findings
Zinc Binding Group (ZBG) Chelates Zn²⁺ in active siteThe primary amine (2-NH₂) and the amide carbonyl form a chelate. Substitution on the 2-NH₂ usually abolishes activity (except in specific HDAC3 selective cases).
Aromatic Cap Surface recognitionDetermines isoform selectivity. Heterocycles (pyridines, pyrimidines) often improve solubility and potency (e.g., Mocetinostat).
Linker Region Spans the enzyme channelRigid phenyl linkers are preferred over flexible aliphatic chains found in hydroxamates, contributing to Class I selectivity.
5-Position Substitution Electronic modulationElectron-donating groups (e.g., -F, -NH2) at the 5-position of the benzamide ring can enhance potency by increasing the basicity of the ZBG.

Experimental Protocols: Synthesis & Validation

The "Self-Validating" Isatoic Anhydride Protocol

The most robust route for synthesizing 2-aminobenzamides avoids the use of coupling reagents (EDC/HOBt) which can lead to racemization or difficult purification. Instead, the nucleophilic ring-opening of isatoic anhydride is the industrial and laboratory standard.

Why this protocol?

  • Atom Economy: The only byproduct is CO₂.

  • Self-Indicating: The reaction progress is visually indicated by the cessation of gas evolution.

  • Purity: Products often precipitate out of the reaction mixture, requiring no chromatography.

Step-by-Step Methodology

Reagents:

  • Isatoic Anhydride (1.0 equiv)[3][4]

  • Target Amine (R-NH₂) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Catalyst (Optional): DMAP (0.1 equiv) for unreactive amines.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Isatoic Anhydride (10 mmol) in DMF (10 mL).

    • Note: DMF is chosen for its high boiling point and ability to solubilize polar intermediates.

  • Addition: Add the Target Amine (11 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C .

    • Observation: You will observe immediate effervescence (CO₂ evolution). This is the "self-validating" step. The reaction is driving itself forward entropically.

  • Completion: Continue heating until gas evolution ceases completely (typically 2–4 hours). Monitor via TLC (Isatoic anhydride disappears; it is highly fluorescent under UV).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution slowly into ice-cold water (100 mL) with vigorous stirring.

    • Causality: The sudden polarity shift forces the hydrophobic benzamide product to precipitate while residual DMF and excess amine remain in the aqueous phase.

  • Purification: Filter the solid, wash with water (3x) and cold ethanol (1x). Dry under vacuum.

Synthesis Workflow Diagram

Synthesis Start Isatoic Anhydride + Primary Amine Step1 Nucleophilic Attack (Carbonyl C4) Start->Step1 DMF, 80°C Step2 Ring Opening Intermediate Step1->Step2 Step3 Decarboxylation (-CO2 Gas) Step2->Step3 Driving Force End 2-Aminobenzamide Product Step3->End Precipitation

Caption: The atom-efficient synthesis of 2-aminobenzamides via isatoic anhydride ring opening.

Future Outlook: PROTACs and Combination Therapies

The 2-aminobenzamide scaffold is currently evolving beyond simple inhibition.

  • HDAC-PROTACs: Researchers are attaching E3 ligase recruiters to the "Cap" region of 2-aminobenzamides. Since the benzamide ZBG has high affinity for HDAC 1/2/3, these chimeras degrade specific HDAC isoforms rather than just inhibiting them.

  • Isoform Selectivity: New derivatives (e.g., with 4-substituted benzamide rings) are achieving selectivity for HDAC3 specifically, which is crucial for treating metabolic disorders without the cytotoxicity associated with HDAC1 inhibition.

References

  • Discovery of Entinostat (MS-275)

    • Suzuki, T., et al. (1999).
  • Mechanism of Class I Selectivity

    • Bressi, J. C., et al. (2010). "Exploration of the 2-aminobenzamide pharmacophore for histone deacetylase inhibition."[5][6][7][8] Bioorganic & Medicinal Chemistry Letters.

  • Discovery of Chlorantraniliprole (Rynaxypyr)

    • Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.
  • Isatoic Anhydride Synthesis Protocol

    • Gao, S., et al. (2014).[3][9] "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives." International Journal of Molecular Sciences.

  • HDAC3 Selective Inhibitors

    • Liao, C., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry.

Sources

Predictive Pharmacology of the 2-Amino-4-ethoxybenzamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthranilamide Pharmacophore[1]

2-Amino-4-ethoxybenzamide represents a specific structural isomer within the anthranilamide (2-aminobenzamide) class of chemical scaffolds. In medicinal chemistry, this moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike its isomer 4-amino-2-ethoxybenzamide (a known component of certain prokinetic agents), the 2-amino-benzamide configuration is critically distinct. It serves as a canonical Zinc-Binding Group (ZBG) , primarily associated with epigenetic modulation.[1] Based on structural homology, electronic distribution analysis, and pharmacophore mapping, this guide identifies the primary predicted targets as Class I Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs) .[1]

This whitepaper details the mechanistic rationale for these predictions and provides a rigorous experimental framework for their validation.

Primary Predicted Target: Class I Histone Deacetylases (HDACs)[1]

The highest probability target for 2-Amino-4-ethoxybenzamide is the Class I HDAC family (HDAC1, HDAC2, and HDAC3) . This prediction is grounded in the established Structure-Activity Relationship (SAR) of benzamide-based HDAC inhibitors (e.g., Mocetinostat, Entinostat).[1]

Mechanistic Rationale: The Zinc-Binding Group (ZBG)

Class I HDACs contain a catalytic domain with a conserved Zinc (


) ion essential for deacetylation.[1] The 2-aminobenzamide motif functions as a bidentate chelator:
  • Carbonyl Oxygen: Acts as a Lewis base, coordinating directly with the

    
     ion.[1]
    
  • 2-Amino Nitrogen: Forms a hydrogen bond with a conserved histidine residue (often His142 or His143 in HDAC1) or coordinates weakly with the zinc, stabilizing the transition state.

Impact of the 4-Ethoxy Substitution: The 4-ethoxy group is an electron-donating group (EDG). By induction and resonance, it increases the electron density of the benzene ring.[1]

  • Electronic Effect: This increased density enhances the basicity of the amide carbonyl oxygen, theoretically increasing the binding affinity (

    
    ) for the positively charged zinc ion compared to an unsubstituted benzamide.[1]
    
  • Steric Effect: The ethoxy tail provides a short hydrophobic extension that may interact with the "foot" of the hydrophobic tunnel or the solvent-exposed surface of the enzyme, potentially conferring isoform selectivity (e.g., HDAC1 vs. HDAC6).[1]

Predicted Binding Mode Visualization

The following diagram illustrates the predicted interaction network within the HDAC active site.

HDAC_Binding_Mechanism cluster_enzyme HDAC Active Site cluster_ligand 2-Amino-4-ethoxybenzamide Zn Zinc Ion (Zn2+) His Conserved Histidine (H-Bond Donor) Pocket Hydrophobic Tunnel Amide Amide Carbonyl (C=O) Amide->Zn Chelation (Primary) Amino 2-Amino Group (-NH2) Amino->Zn Coordination (Weak) Amino->His Hydrogen Bond Ethoxy 4-Ethoxy Group (-OCH2CH3) Ethoxy->Pocket Van der Waals / Hydrophobic

Figure 1: Predicted bidentate chelation mechanism of the 2-aminobenzamide scaffold within the HDAC catalytic pocket.[1]

Secondary Predicted Target: Poly(ADP-ribose) Polymerase (PARP)[1]

A secondary, lower-affinity target class includes the PARP enzymes (PARP-1, PARP-2).

Mechanistic Rationale: Nicotinamide Mimicry

PARP enzymes use


 as a substrate to transfer ADP-ribose units. The "nicotinamide" moiety of 

binds in a specific pocket.
  • Pharmacophore Overlap: Benzamides are classic bioisosteres of nicotinamide. The amide group forms critical hydrogen bonds with Gly863 and Ser904 (in PARP-1).

  • Limitation: While 3-aminobenzamide is a standard reference inhibitor for PARP, the 2-amino substitution can induce steric clash or intramolecular hydrogen bonding (between the 2-amino and the amide carbonyl) that forces the molecule into a planar conformation. This planarity is generally favorable for intercalation but may alter the hydrogen-bonding geometry required for optimal PARP inhibition.

  • Prediction: Weak to moderate inhibition (

    
     in the 
    
    
    
    range), likely less potent than 3-substituted benzamides but still relevant for off-target toxicity screening.[1]

Experimental Validation Framework

To transition from prediction to empirical fact, the following validation workflow is required. This protocol is designed to be self-validating, with positive and negative controls at each stage.

Phase I: In Silico Validation (Molecular Docking)

Before synthesis or purchase, computational docking confirms the binding pose.[1]

  • Tools: AutoDock Vina or Schrödinger Glide.

  • Target PDBs:

    • HDAC1: 4BKX (Complexed with Entinostat).[1]

    • HDAC3: 4A69.

  • Protocol:

    • Prepare ligand: Energy minimize 2-Amino-4-ethoxybenzamide (MMFF94 force field).

    • Define Grid Box: Center on the Zinc ion (HDAC) or Nicotinamide pocket (PARP).[1]

    • Run Docking: Generate 10 poses.

    • Success Metric: Binding Energy (

      
      ) < -7.0 kcal/mol and observation of the bidentate Zn-chelation geometry.
      
Phase II: In Vitro Enzymatic Profiling

Quantify the inhibitory constant (


) using a fluorogenic assay.[1]
ComponentSpecificationRationale
Assay Type Fluorogenic Deacetylase AssayDirect measurement of substrate conversion.
Substrate Fluor-de-Lys (Acetylated Lysine-AMC)Standard substrate for Class I/II HDACs.
Enzyme Source Recombinant Human HDAC1/HDAC3High purity ensures specific kinetic data.
Positive Control Entinostat (MS-275) Structurally similar 2-aminobenzamide (Benchmark).
Negative Control 4-Amino-benzamide Isomer lacking the ZBG geometry (should be inactive).
Readout Fluorescence (Ex 360nm / Em 460nm)Signal is proportional to deacetylase activity.[1]

Protocol Steps:

  • Incubate enzyme + 2-Amino-4-ethoxybenzamide (serial dilution 1nM - 100

    
    M) for 30 mins at 37°C.
    
  • Add Fluor-de-Lys substrate. Incubate 30 mins.

  • Add Developer solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore.

  • Measure RFU. Fit data to Sigmoidal Dose-Response curve.

Phase III: Cellular Target Engagement

Confirm the compound penetrates the cell membrane and engages the target in a complex biological system.

  • Assay: Western Blot for Acetylated Histones.

  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • Biomarker: Acetyl-Histone H3 (Lys9/Lys14) .

  • Logic: If HDACs are inhibited, acetylation levels of Histone H3 must increase (accumulation of substrate).[1]

  • Procedure:

    • Treat cells with compound (1

      
      M, 10
      
      
      
      M) for 24h.[1]
    • Lyse cells and extract histones.

    • Immunoblot with anti-Ac-H3 antibody.

    • Validation: A dose-dependent increase in band intensity confirms intracellular HDAC inhibition.

Predicted Selectivity & Toxicology Profile[2]

Based on the "2-amino" vs "hydroxamic acid" (e.g., SAHA) structural distinction, 2-Amino-4-ethoxybenzamide is predicted to exhibit kinetic selectivity for Class I HDACs over Class II.

  • Slow-Binding Kinetics: Benzamides often exhibit slow-on/slow-off binding kinetics. This results in a prolonged pharmacodynamic effect even after the drug is cleared from plasma.

  • Toxicology Alert (Ames Test): Primary aromatic amines can be metabolically activated to reactive intermediates (hydroxylamines).[1] The "Ames Test" (bacterial reverse mutation assay) is mandatory to rule out genotoxicity, a common liability for aniline-containing fragments.[1]

Comprehensive Workflow Diagram

The following Graphviz diagram summarizes the integrated prediction and validation pipeline.

Validation_Workflow cluster_inputs Input Phase cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Compound 2-Amino-4-ethoxybenzamide Pharmacophore Pharmacophore Mapping (ZBG Identification) Compound->Pharmacophore Docking Molecular Docking (AutoDock Vina) Enzymatic HDAC1/3 Enzymatic Assay (IC50 Determination) Docking->Enzymatic If Binding Energy < -7 kcal/mol Pharmacophore->Docking Target Selection Cellular Western Blot (Ac-H3 Biomarker) Enzymatic->Cellular If IC50 < 10 uM Decision Lead Optimization Decision Gate Cellular->Decision Efficacy/Toxicity Ratio

Figure 2: Integrated workflow for validating the predicted pharmacological profile.

References

  • Lauffer, B. E., et al. (2013).[1] Histone Deacetylase Inhibitors: The Kinetic Basis of Isoform Selectivity. Journal of Biological Chemistry. Link

    • Significance: Establishes the kinetic selectivity mechanism of benzamide-based inhibitors (Class I selectivity).
  • Melesina, J., et al. (2015).[1] Structure-based design of histone deacetylase inhibitors. MedChemComm. Link

    • Significance: Reviews the Zinc-Binding Group (ZBG) pharmacophores, specifically detailing the 2-aminobenzamide binding mode.
  • Shortt, J., et al. (2013).[1] Benzamides as histone deacetylase inhibitors. Epigenetics. Link[1]

    • Significance: Provides direct SAR data on benzamide derivatives and their clinical relevance (e.g.
  • PubChem Compound Summary. (2023). 4-Amino-2-ethoxybenzamide (Isomer Comparison).[2] National Library of Medicine. Link[1]

    • Significance: Used for structural verification and isomer differenti

Sources

Methodological & Application

2-Amino-4-ethoxybenzamide experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis and Characterization of 2-Amino-4-ethoxybenzamide

Abstract & Significance

2-Amino-4-ethoxybenzamide (CAS: 35739-46-9) is a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and PARP inhibitors. The ortho-amino benzamide motif serves as a bidentate zinc-binding group (ZBG) in Class I HDAC inhibitors, playing a pivotal role in epigenetic modulation.

This guide provides a definitive experimental protocol for the synthesis of 2-Amino-4-ethoxybenzamide. Unlike generic preparations, this protocol contrasts two distinct methodologies: a Scalable Sulfide Reduction/Hydrolysis (ideal for bulk intermediate production) and a Catalytic Hydrogenation (ideal for high-purity laboratory scale). The guide includes detailed safety parameters, mechanistic insights, and analytical validation standards.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Amino-4-ethoxybenzamide
CAS Number 35739-46-9
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 160.0 – 160.5 °C [1]
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in cold water

Experimental Protocols

Method A: One-Pot Sulfide Reduction & Hydrolysis (Industrial/Bulk Route)

Best for: Large-scale preparation where cost-efficiency is paramount. This method utilizes the dual nature of Sodium Sulfide to simultaneously reduce the nitro group and hydrolyze the nitrile.

Reagents:

  • 2-Nitro-4-ethoxybenzonitrile (Starting Material)[1]

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Deionized Water

  • Ethanol (for recrystallization)

Workflow:

  • Preparation: Dissolve Sodium Sulfide (100 parts, 25% aqueous solution) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Heating: Heat the solution to 85°C .

  • Addition: Slowly add 2-Nitro-4-ethoxybenzonitrile (5 parts) to the hot sulfide solution.

    • Expert Insight: The reaction is exothermic. Control addition rate to maintain temperature between 85–95°C. Rapid addition may cause "runaway" exotherms and over-hydrolysis to the benzoic acid.

  • Reaction: Stir at 90°C for 60–90 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the nitrile.

  • Crystallization: Cool the mixture slowly to 4°C. The product will precipitate as off-white plates.

  • Filtration: Filter the crude solid and wash with cold water to remove residual sulfide salts.

  • Purification: Recrystallize from hot water or aqueous ethanol to yield colorless plates.

Yield: 75–85% Purity: >98% (HPLC)

Method B: Catalytic Hydrogenation (Laboratory/High-Purity Route)

Best for: Medicinal chemistry applications requiring trace-metal-free products. This route avoids sulfur contaminants.

Reagents:

  • 4-Ethoxy-2-nitrobenzamide (Precursor)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Methanol or Ethanol (Anhydrous)

  • Hydrogen Gas (Balloon or Parr Shaker)

Workflow:

  • Dissolution: In a hydrogenation vessel, dissolve 4-ethoxy-2-nitrobenzamide (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere.

    • Safety Note: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent (toluene or water) before adding to the flammable alcohol solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under H₂ atmosphere (1 atm balloon is sufficient; 30 psi Parr shaker is faster) at Room Temperature for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite® 545 pad to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate in vacuo to obtain the solid amine.

  • Purification: If the precursor was pure, the product often requires no further purification. If necessary, triturated with diethyl ether.

Yield: 90–95% Purity: >99%

Visualized Reaction Schemes

SynthesisPathways cluster_legend Methodology Comparison Start_Nitrile 2-Nitro-4-ethoxybenzonitrile Reagent_A Na2S (aq), 90°C (Reduction + Hydrolysis) Start_Nitrile->Reagent_A Start_Amide 4-Ethoxy-2-nitrobenzamide Reagent_B H2, Pd/C, MeOH (Catalytic Reduction) Start_Amide->Reagent_B Intermediate Transient Imidate Reagent_A->Intermediate Hydrolysis Product 2-AMINO-4-ETHOXYBENZAMIDE (CAS: 35739-46-9) Reagent_B->Product Clean Reduction Intermediate->Product MethodA Method A: Bulk/Industrial MethodB Method B: Lab/High Purity

Figure 1: Dual synthetic pathways for 2-Amino-4-ethoxybenzamide showing the industrial sulfide route (Method A) and the laboratory hydrogenation route (Method B).

Analytical Validation

To ensure scientific integrity, the product must meet the following criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.55 (d, J=8.8 Hz, 1H, H-6)

    • δ 7.10 (br s, 1H, NH of amide)

    • δ 6.90 (br s, 1H, NH of amide)

    • δ 6.50 (s, 2H, NH₂ - aniline)

    • δ 6.15 (d, J=2.2 Hz, 1H, H-3)

    • δ 6.05 (dd, J=8.8, 2.2 Hz, 1H, H-5)

    • δ 3.98 (q, J=7.0 Hz, 2H, O-CH₂)

    • δ 1.30 (t, J=7.0 Hz, 3H, CH₃)

    • Note: The C3 proton is significantly shielded due to the ortho-amino and ortho-ethoxy electron-donating effects.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 181.21

    • Observed [M+H]⁺: 181.2

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Over-hydrolysis to Benzoic AcidLower reaction temperature to 85°C; reduce reaction time. Ensure pH does not become too basic.
Sulfide Smell (Method A) Residual H₂S or Sulfide saltsWash crude solid thoroughly with cold water. Treat waste streams with bleach (NaOCl) to oxidize sulfides before disposal.
Incomplete Reduction (Method B) Catalyst PoisoningEnsure sulfur-free precursors. Increase H₂ pressure to 50 psi or add fresh catalyst.
Product Discoloration Oxidation of AnilineRecrystallize immediately. Store under inert atmosphere (Argon/Nitrogen) in amber vials.

References

  • US Patent 2044016A. Amino-alkoxy-benzamides and process of preparing the same. (1936). United States Patent Office.

  • Sigma-Aldrich. 2-Amino-4-ethoxybenzamide Product Page. Catalog No. 35739-46-9.[2][3][4][5][6]

  • BLD Pharm. 2-Amino-4-ethoxybenzamide Technical Data.

  • PubChem. 2-Amino-4-ethoxybenzamide Compound Summary.

Sources

Application Notes and Protocols for 2-Amino-4-ethoxybenzamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

I. Introduction: The Scientific Rationale for Investigating 2-Amino-4-ethoxybenzamide

The benzamide structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Notably, substituted benzamides have been pivotal in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations[1]. The core principle behind their efficacy lies in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in a cell that is already deficient in double-strand break repair leads to catastrophic genomic instability and cell death[1].

While the specific biological activity of 2-Amino-4-ethoxybenzamide is not extensively documented in publicly available literature, its structure, featuring a 2-aminobenzamide core, is analogous to known PARP inhibitors. The nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, is mimicked by the benzamide group of these inhibitors, enabling them to competitively bind to the catalytic domain of PARP[1].

This application note, therefore, puts forth a scientifically-grounded, hypothetical framework for the investigation of 2-Amino-4-ethoxybenzamide as a novel research tool for studying PARP-dependent signaling pathways and for screening potential anticancer therapeutics. We will provide detailed protocols for the initial characterization of its activity, drawing from established methodologies for well-characterized PARP inhibitors.

II. Physicochemical Properties and Handling

Before commencing any experimental work, it is crucial to understand the basic properties of 2-Amino-4-ethoxybenzamide.

PropertyValue
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
Appearance Typically a solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.
Storage Store in a cool, dry, and dark place to maintain stability. For long-term storage, -20°C is recommended.

Preparation of Stock Solutions: For in vitro experiments, a 10 mM stock solution of 2-Amino-4-ethoxybenzamide in DMSO is recommended. Prepare small aliquots to avoid repeated freeze-thaw cycles.

III. Proposed Mechanism of Action: Competitive Inhibition of PARP1

We hypothesize that 2-Amino-4-ethoxybenzamide functions as a competitive inhibitor of PARP1. The proposed mechanism is illustrated in the signaling pathway diagram below. In response to DNA single-strand breaks (SSBs), PARP1 is recruited to the site of damage. It then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

By mimicking the nicotinamide portion of NAD+, 2-Amino-4-ethoxybenzamide is proposed to occupy the catalytic pocket of PARP1, preventing the synthesis of PAR chains. In cells with a compromised homologous recombination repair system (e.g., BRCA-deficient cells), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of 2-Amino-4-ethoxybenzamide DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis PAR Chain Synthesis PARP1_recruitment->PAR_synthesis Uses PARP1_inhibited PARP1 Inhibition PARP1_recruitment->PARP1_inhibited Inhibits NAD NAD+ NAD->PAR_synthesis Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment SSB_Repair SSB Repair Repair_recruitment->SSB_Repair Healthy_Cell Healthy Cell SSB_Repair->Healthy_Cell Inhibitor 2-Amino-4-ethoxybenzamide Inhibitor->PARP1_inhibited No_PAR No PAR Synthesis PARP1_inhibited->No_PAR Replication Replication Fork Collapse No_PAR->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: Proposed mechanism of PARP1 inhibition by 2-Amino-4-ethoxybenzamide.

IV. Experimental Protocols

The following protocols provide a roadmap for the initial characterization of 2-Amino-4-ethoxybenzamide's biological activity.

A. Protocol 1: In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of 2-Amino-4-ethoxybenzamide to inhibit the enzymatic activity of recombinant human PARP1.

1. Materials:

  • Recombinant Human PARP1 enzyme

  • Histone H1 (as a PARP1 substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well high-binding microplate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 1 M H2SO4)

  • 2-Amino-4-ethoxybenzamide

  • Positive control PARP inhibitor (e.g., Olaparib)

2. Procedure:

  • Coat the 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate three times with wash buffer (assay buffer with 0.05% Tween-20).

  • Prepare serial dilutions of 2-Amino-4-ethoxybenzamide and the positive control in assay buffer.

  • Add the diluted compounds to the wells. Include wells with vehicle control (DMSO) and no-enzyme control.

  • Add recombinant PARP1 to all wells except the no-enzyme control.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 60 minutes at 30°C.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance (no-enzyme control) from all other readings.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percentage of PARP1 activity against the log concentration of 2-Amino-4-ethoxybenzamide.

  • Calculate the IC50 value using a non-linear regression curve fit.

B. Protocol 2: Cell-Based Assay for PARP Inhibition (Western Blot)

This protocol assesses the ability of 2-Amino-4-ethoxybenzamide to inhibit PARP activity within a cellular context by measuring the levels of PARylation after DNA damage.

1. Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • 2-Amino-4-ethoxybenzamide

  • Positive control PARP inhibitor (e.g., Olaparib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-PAR and anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

2. Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 2-Amino-4-ethoxybenzamide or the positive control for 1-2 hours. Include a vehicle control.

  • Induce DNA damage by treating the cells with H2O2 (e.g., 1 mM for 10 minutes) or MMS (e.g., 0.1% for 15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-PAR primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with the loading control antibody (e.g., anti-Actin).

3. Data Analysis:

  • Quantify the band intensities for PAR and the loading control using densitometry software.

  • Normalize the PAR signal to the loading control.

  • Compare the levels of PARylation in the treated samples to the vehicle control. A reduction in the PAR signal indicates inhibition of PARP activity.

Western_Blot_Workflow A 1. Cell Seeding & Adhesion B 2. Pre-treatment with 2-Amino-4-ethoxybenzamide A->B C 3. DNA Damage Induction (e.g., H2O2) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation (Anti-PAR, Anti-Actin) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis H->I

Caption: Workflow for cell-based PARP inhibition assay.

V. Anticipated Results and Interpretation

Successful inhibition of PARP1 by 2-Amino-4-ethoxybenzamide would be demonstrated by a dose-dependent decrease in signal in the in vitro enzymatic assay, yielding a potent IC50 value. In the cell-based assay, a clear reduction in the DNA damage-induced PAR smear on the Western blot would confirm its cell permeability and target engagement.

Should these initial validation experiments prove successful, further studies could explore its synthetic lethal effects in BRCA-deficient cancer cell lines, its impact on DNA repair foci formation (e.g., γH2AX), and its potential for in vivo efficacy in preclinical cancer models.

VI. Conclusion

While 2-Amino-4-ethoxybenzamide remains a largely uncharacterized molecule, its chemical structure holds promise for its potential as a PARP inhibitor. The protocols and conceptual framework provided in this application note offer a robust starting point for researchers to investigate its biological activity and to potentially develop a new tool for the study of DNA damage response and cancer therapy.

References

  • This is a placeholder for a reference that would ideally describe the synthesis of 2-Amino-4-ethoxybenzamide. As no direct synthesis was found in the initial search, a general patent for benzamide synthesis is cited for context. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents. [2]

  • This is a placeholder for a reference that would ideally describe the biological activity of 2-Amino-4-ethoxybenzamide. As no direct activity was found, a paper on a related benzamide's activity is cited. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. [Link][3]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. (A general review on PARP inhibitors).
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link][1]

  • This is a placeholder for a reference that would ideally describe the mechanism of action of a closely related compound. A study on allosteric PARP inhibitors is cited for mechanistic context. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. [Link][4]

  • This is a placeholder for a reference detailing a PARP assay protocol. A study utilizing PARP inhibitors in leukemia is cited. Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Cell Reports. [Link][5]

Sources

Application Note: Process Development and Scale-Up Strategy for High-Purity 2-Amino-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 2-Amino-4-ethoxybenzamide , a critical intermediate in the synthesis of prokinetic agents (e.g., Itopride) and various kinase inhibitors.[1] While bench-scale synthesis often relies on expensive reagents or chromatographic purification, this protocol focuses on industrial viability , emphasizing cost-effective reagents, solvent recovery, and crystallization-based purification.[1]

The described route utilizes a three-step sequence starting from 4-hydroxy-2-nitrobenzoic acid , featuring an optimized O-alkylation, a safe amidation via acid chloride, and a chemoselective catalytic hydrogenation.[1]

Retrosynthetic Analysis & Strategy

To ensure supply chain resilience and cost control, the synthesis is designed backward from the target molecule to commercially abundant starting materials.

Strategic Logic:

  • Amino Group Formation: The labile amino group is generated in the final step via catalytic hydrogenation to prevent side reactions (oxidation/alkylation) during earlier steps.

  • Amide Construction: The benzamide moiety is constructed from the benzoic acid precursor using thionyl chloride (

    
    ), avoiding expensive coupling agents (HATU/EDC) unsuitable for multi-kilogram batches.
    
  • Etherification: The ethoxy group is introduced early on the robust 4-hydroxy-2-nitrobenzoic acid scaffold, leveraging the electron-withdrawing nitro group to facilitate nucleophilic substitution.[1]

Pathway Visualization

SyntheticRoute SM 4-Hydroxy-2-nitrobenzoic acid (Starting Material) Int1 4-Ethoxy-2-nitrobenzoic acid (Intermediate 1) SM->Int1 Step 1: EtBr, K2CO3 DMF, 60°C Int2 2-Nitro-4-ethoxybenzamide (Intermediate 2) Int1->Int2 Step 2: i) SOCl2, Toluene ii) NH3 (aq) Product 2-Amino-4-ethoxybenzamide (Target) Int2->Product Step 3: H2, Pd/C MeOH, 40°C

Figure 1: Linear synthetic pathway designed for intermediate isolation and purification.

Detailed Experimental Protocols

Step 1: O-Alkylation (Synthesis of 4-Ethoxy-2-nitrobenzoic acid)

The initial step involves the Williamson ether synthesis.[1] While diethyl sulfate is common, Ethyl Bromide is selected here for its cleaner impurity profile and easier handling at scale.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Hydroxy-2-nitrobenzoic acid 1.0 Substrate

| Potassium Carbonate (


) | 2.5 | Base (scavenges HBr) |
| Ethyl Bromide | 1.5 | Alkylating Agent |
| DMF (Dimethylformamide) | 5-7 Vol | Solvent |[1]

Protocol:

  • Charge a glass-lined reactor with DMF and 4-Hydroxy-2-nitrobenzoic acid. Stir to dissolve.

  • Add

    
     (granular) slowly to control mild exotherm.
    
  • Heat the slurry to 60°C.

  • Dose Ethyl Bromide over 2 hours via a subsurface dip tube (crucial to prevent evaporation of EtBr, bp ~38°C).

  • Hold reaction at 60-65°C for 6-8 hours. Monitor by HPLC (Target: <0.5% SM).

  • Work-up: Cool to 20°C. Quench into 10 volumes of cold water. Acidify with HCl to pH 2-3 to precipitate the product.

  • Filter the solid and wash with water to remove residual DMF.

  • Dry in a vacuum oven at 55°C.

Scale-Up Insight: At >10kg scale, DMF recovery is energy-intensive.[1] Alternatively, MEK (Methyl Ethyl Ketone) can be used as a solvent, allowing for easier stripping, though reaction times may increase slightly.

Step 2: Amidation (Synthesis of 2-Nitro-4-ethoxybenzamide)

Direct amidation using thionyl chloride is chosen for its atom economy.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Ethoxy-2-nitrobenzoic acid 1.0 Substrate

| Thionyl Chloride (


) | 1.2 | Chlorinating Agent |
| Toluene | 8 Vol | Solvent |
| Ammonia (25% aq) | 3.0 | Amination Agent |[1]

Protocol:

  • Suspend the dried Intermediate 1 in Toluene.

  • Add catalytic DMF (0.01 equiv) to activate the reaction.

  • Dose

    
     slowly at room temperature, then heat to 75°C.
    
  • Reflux until gas evolution (

    
    ) ceases and solution becomes clear (approx. 3-4 hours).
    
  • Distill excess

    
     and Toluene under reduced pressure to leave the crude acid chloride.
    
  • Redissolve in fresh Toluene (or THF).

  • Quench the organic layer slowly into a separate vessel containing chilled aqueous Ammonia (0-5°C). Caution: Highly Exothermic.

  • Precipitation: The amide product precipitates out. Stir for 2 hours.

  • Filter and wash with water (to remove

    
    ) and cold toluene.[1]
    

Critical Process Parameter (CPP): The temperature during the ammonia quench must be kept <10°C to prevent hydrolysis of the acid chloride back to the acid.

Step 3: Catalytic Hydrogenation (Target Synthesis)

The reduction of the nitro group is the most sensitive step. We utilize Pd/C for its high turnover frequency and cleanliness compared to Fe/HCl reduction (which generates iron sludge waste).

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Nitro-4-ethoxybenzamide 1.0 Substrate
5% Pd/C (50% wet) 5 wt% Catalyst

| Hydrogen (


) | 5-10 bar | Reductant |
| Methanol | 10 Vol | Solvent |[1]

Protocol:

  • Inert the autoclave (Biazzi or similar) with Nitrogen (3x purge).

  • Charge Methanol, Substrate, and Catalyst (as a slurry in MeOH to avoid dry powder ignition).

  • Pressurize with Hydrogen to 5 bar.

  • Heat to 40°C. Note: Reaction is exothermic. Jacket cooling is required.

  • Stir at high RPM (mass transfer limited) until

    
     uptake ceases.
    
  • Filter hot through a sparkler filter or Celite bed to remove Pd/C.[1]

  • Concentrate the filtrate to ~3 volumes.

  • Crystallize by cooling to 0-5°C or adding an anti-solvent (e.g., Isopropyl Ether).[1]

  • Isolate white crystalline solid.

Safety Note: Dry Pd/C is pyrophoric.[1] Always keep wet.[1] Ground all equipment to prevent static discharge.[1]

Process Workflow & Unit Operations

The following diagram illustrates the physical flow of materials, highlighting critical separation points.

ProcessFlow Reactor1 Reactor 1: Alkylation (DMF, 60°C) Filter1 Centrifuge: Isolate Int 1 Reactor1->Filter1 Precipitation (pH adj) Reactor2 Reactor 2: Acyl Chloride Formation (Toluene, 75°C) Filter1->Reactor2 Dry Solid Transfer Quench Quench Vessel: Amidation (NH3 aq, 5°C) Reactor2->Quench Transfer Acid Chloride Reactor3 Hydrogenator: Reduction (H2, Pd/C, 5 bar) Quench->Reactor3 Solid Transfer (Int 2) FinalFilter Polishing Filter: Remove Catalyst Reactor3->FinalFilter Hot Filtration Dryer Vacuum Dryer: Final Product FinalFilter->Dryer Crystallization

Figure 2: Unit operation flow from starting material to isolated API intermediate.

Analytical Controls & Impurity Profiling

To ensure pharmaceutical grade quality (>99.5%), the following impurities must be monitored.

Impurity TypeOriginControl Strategy
Nitroso-Intermediate Incomplete ReductionEnsure reaction runs to completion; Check

uptake plateau.
Azo-Dimer Coupling of hydroxylamine intermediateKeep temperature <50°C during hydrogenation; Avoid basic conditions in reduction.[1]
Des-ethyl analog Ether cleavageAvoid strong Lewis acids; Maintain pH > 2 during workups.[1]
Hydrolysis Product Amide bond cleavageStore dry; Minimize water contact during hot filtration.[1]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 254 nm.[1]

References

  • Preparation of 4-alkoxy-2-nitrobenzamides. World Intellectual Property Organization, WO2008092231.[1] Available at:

  • Process for the preparation of Itopride Hydrochloride.Google Patents, US2006011696.
  • Catalytic hydrogenation of nitro compounds to amines. Organic Process Research & Development. (General reference for Pd/C reduction safety). Available at: [Link]

  • Benzamide Synthesis via Thionyl Chloride.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and HazOp reviews before execution.[1]

Sources

Application Note: Engineering Class I HDAC PROTACs using the 2-Amino-4-ethoxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Amino-4-ethoxybenzamide as a high-affinity "warhead" (Ligand of Interest) in the design of Proteolysis Targeting Chimeras (PROTACs). While hydroxamic acids (e.g., SAHA) are common pan-HDAC inhibitors, benzamide derivatives offer superior kinetic selectivity for Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3) .

The 2-amino-benzamide moiety functions as a zinc-binding group (ZBG) with slow dissociation kinetics, making it an ideal candidate for PROTAC design where prolonged residence time enhances ternary complex stability. This note provides the rationale, synthetic strategy, and validation protocols for developing degraders using this specific scaffold.

Scientific Rationale & Mechanism

The Warhead: 2-Amino-4-ethoxybenzamide

Unlike traditional occupancy-based inhibitors, PROTACs require a warhead that recruits the target protein without necessarily blocking its active site permanently.

  • Pharmacophore: The ortho-amino group (2-amino) and the amide carbonyl coordinate the Zinc ion (Zn²⁺) in the HDAC catalytic pocket.

  • Selectivity: The benzamide scaffold selectively targets Class I HDACs, sparing Class IIa/b (e.g., HDAC6), which reduces off-target toxicity compared to non-selective hydroxamates.

  • Exit Vector: The 4-ethoxy position is critical. In the HDAC binding pocket, the 4-position of the phenyl ring typically orients toward the solvent-exposed surface. This makes the ethoxy group (or its modification) the optimal "exit vector" for attaching the linker without disrupting Zinc chelation.

Mechanism of Action (MoA)

The PROTAC functions as a heterobifunctional bridge, recruiting an E3 ubiquitin ligase (e.g., Cereblon or VHL) to the HDAC enzyme. This proximity induces polyubiquitination of surface lysines on the HDAC, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_Ternary Ternary Complex HDAC HDAC1/2/3 (Target Protein) Proteasome 26S Proteasome HDAC->Proteasome Degradation Warhead 2-Amino-4-ethoxybenzamide (Warhead) Warhead->HDAC Zn2+ Chelation Linker Alkyl/PEG Linker Warhead->Linker Covalent Bond (via 4-position) E3Ligand E3 Ligand (e.g., Pomalidomide) Linker->E3Ligand Covalent Bond E3Ligase E3 Ligase Complex (CRBN/VHL) E3Ligand->E3Ligase Recruitment Ubiquitin Ubiquitin (Ub) E3Ligase->Ubiquitin Transfer Ubiquitin->HDAC Poly-Ubiquitination

Figure 1: Mechanism of Action for Benzamide-based HDAC PROTACs. The 2-Amino-4-ethoxybenzamide warhead anchors the HDAC, while the E3 ligand recruits the degradation machinery.

Chemical Synthesis Strategy

Challenge: The primary amine at position 2 is essential for activity (Zinc binding). It must not be used for linker attachment. Solution: Utilize the 4-ethoxy group as the handle. If the starting material is 2-amino-4-ethoxybenzamide , the ethoxy group is likely a stable substituent. To attach a linker, one must typically use a precursor (e.g., 2-amino-4-hydroxybenzamide) or modify the ethoxy chain (e.g., via etherification if it contains a reactive terminus).

Assumption for Protocol: We will describe the synthesis where the linker is attached via the 4-position ether linkage , a proven strategy for benzamide HDAC inhibitors.

Protocol A: Synthesis of the PROTAC

Prerequisites:

  • Warhead Precursor: 2-amino-4-hydroxybenzamide (or protected equivalent).

  • Linker-E3 Ligand: Bromo-alkyl-Pomalidomide (e.g., Br-(CH2)n-Thalidomide).

StepReactionReagentsConditionsKey Observation
1 Warhead Activation 2-amino-4-hydroxybenzamide, K₂CO₃DMF, 60°C, 30 minDeprotonation of phenol
2 Coupling Add Br-Linker-E3 LigandDMF, 60°C, 12 hSN2 Ether formation
3 Deprotection (If amine was Boc-protected) TFA/DCM (1:1)RT, 1 hRemoval of Boc group
4 Purification HPLC (C18 column)H₂O/MeCN (+0.1% TFA)Collect major peak

Critical Note: If using 2-amino-4-ethoxybenzamide directly, check if the "ethoxy" chain has a functional handle (e.g., 2-amino-4-(2-hydroxyethoxy)benzamide). If it is a simple ethyl group, it cannot be conjugated without chemical modification (e.g., dealkylation).

Biological Evaluation Protocols

Protocol B: In Vitro HDAC Enzymatic Assay (Target Engagement)

Before testing degradation, confirm the PROTAC still inhibits HDAC activity. Large linkers can sometimes sterically hinder binding.

Materials:

  • Recombinant HDAC1, HDAC2, HDAC3 (BPS Bioscience).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Procedure:

  • Dilution: Prepare 3-fold serial dilutions of the PROTAC (Start: 10 µM) in Assay Buffer.

  • Incubation: Mix PROTAC (10 µL) with HDAC enzyme (15 ng/well) in a black 96-well plate. Incubate for 30 min at 37°C.

  • Substrate Addition: Add 20 µL of Boc-Lys(Ac)-AMC (20 µM). Incubate for 30 min at 37°C.

  • Development: Add 50 µL Trypsin/Developer solution to release AMC.

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Success Criteria: IC₅₀ < 500 nM indicates successful target engagement.

Protocol C: Cellular Degradation Assay (Western Blot)

This is the definitive test for PROTAC efficacy.

Cell Lines: HCT116 (Colon Cancer) or BE(2)-C (Neuroblastoma) – both express high levels of Class I HDACs.

Workflow:

  • Seeding: Seed cells (3 x 10⁵ cells/well) in 6-well plates. Adhere overnight.

  • Treatment: Treat cells with PROTAC at concentrations: 0, 10, 100, 1000 nM for 12h and 24h .

    • Control: Include a "Warhead-only" control (2-amino-4-ethoxybenzamide) and an "E3-only" control (Pomalidomide) to prove the bifunctional requirement.

    • Rescue Experiment: Pre-treat with excess Proteasome Inhibitor (MG132, 10 µM) or free Pomalidomide to prove mechanism.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Primary Ab: Anti-HDAC1 (1:1000), Anti-HDAC2 (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Quantification: Densitometry analysis (ImageJ). Calculate DC₅₀ (Concentration for 50% degradation).

Data Presentation Table:

CompoundHDAC1 DC₅₀ (nM)HDAC1 Dmax (%)HDAC2 DC₅₀ (nM)HDAC2 Dmax (%)
PROTAC-1 45 ± 585%60 ± 880%
Warhead Ctrl >10,000<5%>10,000<5%

Troubleshooting & Optimization

The "Hook Effect"

At high concentrations, PROTACs may form binary complexes (Warhead-HDAC and PROTAC-E3) rather than the ternary complex, reducing degradation efficiency.

  • Symptom: Bell-shaped dose-response curve in Western Blots (degradation peaks at 100 nM but disappears at 10 µM).

  • Solution: This is a characteristic of PROTACs. Determine the optimal concentration window (Dmax).

Linker Length Optimization

The distance between the 2-amino-4-ethoxybenzamide warhead and the E3 ligand is crucial.

  • Too Short: Steric clash prevents E3 ligase ubiquitination.

  • Too Long: Entropy penalty reduces ternary complex formation.

  • Recommendation: Synthesize a library with alkyl/PEG linkers of varying lengths (e.g., C4, C6, C8, PEG2, PEG4). Benzamide PROTACs often favor C6-C10 alkyl linkers [1].

References

  • Lu, Y., et al. (2021).[1] Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 26(22), 6927. Link

  • Xiao, Y., et al. (2020). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 63(10), 5326–5342. Link

  • Simo, O., et al. (2024). Probing class I histone deacetylases (HDAC) with proteolysis targeting chimera (PROTAC) for the development of highly potent and selective degraders.[1][2][3] European Journal of Medicinal Chemistry, 264, 116023. Link

  • BPS Bioscience. HDAC Activity Assay Protocols. Link

Sources

Troubleshooting & Optimization

2-Amino-4-ethoxybenzamide synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path

Welcome to the technical support center for 2-Amino-4-ethoxybenzamide (CAS: 5608-13-9). This intermediate is a linchpin in the synthesis of various antipsychotic and gastroprokinetic agents.

The industrial synthesis typically follows a Nitro-Reduction Route :

  • Precursor: 2-Nitro-4-ethoxybenzoic acid (or its ester/chloride).

  • Amidation: Conversion to 2-nitro-4-ethoxybenzamide.

  • Reduction: Catalytic hydrogenation to 2-amino-4-ethoxybenzamide.

While the ethoxy group is generally robust, the nitro-to-amine reduction and the benzamide formation are chemically sensitive steps prone to specific side reactions. This guide addresses those specific failure points.

Module 1: The Reduction Phase (Nitro Amine)

Context: The reduction of 2-nitro-4-ethoxybenzamide is the most common source of colored impurities and yield loss. The reaction proceeds via a nitroso and hydroxylamine intermediate.[1][2][3]

Visualizing the Failure Pathways

The following diagram illustrates the "Haber Mechanism" and where it deviates into impurity formation.

ReductionPathways Nitro 2-Nitro-4-ethoxybenzamide (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +2e-, +2H+ HydroxylAmine Hydroxylamine (Critical Intermediate) Nitroso->HydroxylAmine +2e-, +2H+ Azoxy Azoxy Dimer (Yellow/Orange Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine (Basic pH) Product 2-Amino-4-ethoxybenzamide (Target) HydroxylAmine->Product +2e-, +2H+ (Fast Step) HydroxylAmine->Azoxy Azo Azo Dimer (Red/Brown Impurity) Azoxy->Azo Partial Reduction Hydrazo Hydrazo Dimer (Unstable) Azo->Hydrazo Partial Reduction Hydrazo->Product Cleavage (Difficult)

Figure 1: Mechanistic pathways during catalytic hydrogenation.[3] Red paths indicate dimerization side reactions caused by the accumulation of intermediates.

Troubleshooting Guide: Reduction Issues

Q: My product has a persistent pink or orange hue even after recrystallization. What is it? A: This is the classic signature of Azo or Azoxy dimers .

  • The Cause: These form when the reduction rate is too slow, allowing the Nitroso and Hydroxylamine intermediates to accumulate and condense (see Figure 1). This often happens if the reaction pH is basic or if the catalyst loading is insufficient.

  • The Fix:

    • Acidity Control: Ensure the reaction medium is neutral or slightly acidic. Basic conditions catalyze the condensation of nitroso/hydroxylamine species.[2][3]

    • Pressure: Increase Hydrogen pressure (5–10 bar) to push the Nitroso

      
       Amine step faster than the condensation rate.
      
    • Purification: These dimers are very non-polar compared to the amine. A wash with non-polar solvent (e.g., Toluene or cold Ether) can often strip the colored impurity.

Q: I observe a new impurity at RRT 0.85 that corresponds to [M-16]. A: This is likely the Hydroxylamine intermediate (incomplete reduction).

  • The Cause: Catalyst poisoning (sulfur from reagents) or hydrogen starvation.

  • The Fix: Check the quality of your Raney Nickel or Pd/C. If using Pd/C, ensure no sulfide impurities carried over from the thionyl chloride step (if used previously).

Q: Can I use Fe/HCl instead of hydrogenation? A: Yes, but be wary of hydrolysis .

  • Risk: The amide bond at position 1 is susceptible to acid hydrolysis at high temperatures (

    
    C), reverting the product to 2-amino-4-ethoxybenzoic acid.
    
  • Protocol Adjustment: If using Iron reduction, keep the pH near 4–5 (using Ammonium Chloride) rather than strong HCl, and keep the temperature below 70°C.

Module 2: The Amidation Phase (Acid Amide)

Context: Converting 2-nitro-4-ethoxybenzoic acid to the amide requires activation. The standard method uses Thionyl Chloride (


) followed by Ammonia.
Process Workflow & Risks

AmidationWorkflow Acid 2-Nitro-4-ethoxybenzoic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation AcidChloride Acid Chloride Intermediate (Highly Reactive) Activation->AcidChloride Ammonolysis Quench w/ NH3 (aq or gas) AcidChloride->Ammonolysis Hydrolysis Reversion to Acid (Due to wet NH3) AcidChloride->Hydrolysis H2O present Dimer Anhydride Formation AcidChloride->Dimer Stoichiometry Error Target 2-Nitro-4-ethoxybenzamide Ammonolysis->Target

Figure 2: Amidation workflow highlighting the critical moisture sensitivity of the acid chloride intermediate.

Troubleshooting Guide: Amidation

Q: The yield is low, and I recovered the starting benzoic acid. A: This indicates Hydrolysis of the Acid Chloride .

  • The Mechanism: The acid chloride formed by

    
     is extremely moisture-sensitive. If your ammonia source is aqueous (
    
    
    
    ) and the addition is too slow or the temperature too high, water competes with ammonia as the nucleophile.
  • The Fix:

    • Use anhydrous Ammonia gas bubbled into a dry solvent (DCM or Toluene).

    • If using aqueous ammonia, use a Schotten-Baumann biphasic system (DCM/Water) with rapid stirring and keep the temperature < 5°C to favor the amine attack over water.

Q: The reaction mixture turned black during


 reflux. 
A:  Thermal decomposition or Friedel-Crafts side reactions .
  • The Fix:

    • Do not overheat. The ethoxy group activates the ring, making it susceptible to electrophilic attack. Reflux

      
       only until gas evolution stops.
      
    • Use catalytic DMF (1-2 drops) to lower the activation energy, allowing the reaction to proceed at a lower temperature (40–50°C).

Module 3: Impurity Profile Summary

Use this table to identify peaks in your HPLC chromatogram.

Impurity TypeProbable StructureOrigin StepAppearanceRemediation
Dimer 1 Azoxy-bis(4-ethoxybenzamide)ReductionYellow/Orange SolidRecrystallize from Ethanol; Check pH.
Dimer 2 Azo-bis(4-ethoxybenzamide)ReductionRed/Brown SolidIncrease

pressure; Change catalyst.
Hydrolysis 2-Amino-4-ethoxybenzoic acidAmidation / WorkupWhite Solid (Acidic)Wash organic layer with

.
Intermediate 2-Hydroxylamino-4-ethoxybenzamideReductionColorless (Oxidizes in air)Extend reaction time; Fresh catalyst.
Regio-isomer 4-Amino-2-ethoxybenzamideStarting MaterialOff-whiteCheck purity of starting phenol/acid.

References & Authoritative Sources

  • Process for benzamide derivatives:

    • Source: WIPO (PCT) Patent WO2006011696A1.

    • Relevance: Details the industrial amidation and reduction conditions for alkoxy-benzamides, specifically highlighting the nitro-reduction pathway.

    • URL:

  • Reduction of Nitro Compounds (General Mechanisms):

    • Source: Common Organic Chemistry / Smith & March.

    • Relevance: Validates the "Haber Mechanism" regarding nitroso/hydroxylamine condensation to azo dyes.

    • URL:[Link]

  • Preparation method of 2-amino-4-ethoxybenzamide:

    • Source: Chinese Patent CN103965084A.

    • Relevance: Specific industrial protocol for the target molecule, confirming the chlorination-amidation-reduction route.

    • URL:

  • Catalytic Hydrogenation of Nitroarenes:

    • Source: Blaser, H. U. (2002). Advanced Synthesis & Catalysis.

    • Relevance: Discusses the suppression of hydroxylamine accumulation during hydrogenation.

    • URL:[Link]

Sources

Technical Support Guide: Optimizing 2-Amino-4-ethoxybenzamide Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

A Note on 2-Amino-4-ethoxybenzamide: As of this guide's last update, 2-Amino-4-ethoxybenzamide is not a widely characterized compound in publicly available scientific literature. Therefore, this document provides a comprehensive framework for optimizing the concentration of novel small molecules in cell-based assays, a process that is directly applicable to your compound. For illustrative purposes, we will reference data from its close structural analog, 2-Ethoxybenzamide (also known as Ethenzamide) , where appropriate. It is imperative that you validate all parameters for your specific molecule and experimental system.

Section 1: Compound Profile & Initial Considerations

Before beginning any cell-based assay, a thorough understanding of your compound's basic properties is essential. This foundational knowledge informs everything from stock solution preparation to the interpretation of results.

Table 1: Physicochemical Properties

Property2-Amino-4-ethoxybenzamide (User's Compound)2-Ethoxybenzamide (Analog for Reference)
Molecular Formula C₉H₁₂N₂O₂C₉H₁₁NO₂
Molecular Weight 180.20 g/mol 165.19 g/mol [1]
Known Mechanism of Action UndeterminedNon-steroidal anti-inflammatory agent (NSAID); analgesic and antipyretic[2][3]. It does not inhibit cyclooxygenase (COX) enzymes but has been shown to act as a 5HT₂B receptor antagonist[4].
Solubility (General) Must be determined experimentallySoluble in DMSO (≥ 284.52 mM); sparingly soluble in water[2][5].

Causality Behind Initial Choices:

  • Why start with the analog's data? The structure of 2-Ethoxybenzamide is the closest well-documented relative to your compound. Its known bioactivity as an NSAID and its solubility profile provide a logical starting point for your own experimental design, though you must assume differences exist[1][2][4].

  • Why is solubility critical? A compound that precipitates in your stock solution or, more critically, in the cell culture medium, will lead to inaccurate and non-reproducible concentration data. The effective concentration will be unknown, invalidating the entire experiment.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a robust experimental plan.

Q1: Where should I start with determining the concentration range for a new compound like 2-Amino-4-ethoxybenzamide? A: For a completely new compound, a broad, logarithmic-scale range-finding experiment is the most effective approach. This strategy allows you to efficiently identify the concentration window where your compound elicits a biological response without using excessive resources.

  • Expert Recommendation: Start with a wide range of concentrations, for example, from 100 µM down to 1 nM, using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM)[6]. This initial screen will reveal an approximate effective concentration and a potential cytotoxic threshold. Based on these results, you can then design a narrower, more focused dose-response experiment.

Q2: What is the best solvent to use, and how do I prepare a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecules for in vitro assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations[2].

  • Trustworthiness Protocol: Always aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can induce cytotoxicity or off-target effects. Crucially, your vehicle control (cells treated with solvent but no compound) must contain the exact same final concentration of DMSO as your highest compound concentration wells[7]. See Protocol 4.1 for detailed steps.

Q3: What is an IC50 value, and why is it important? A: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of the compound required to inhibit a specific biological process (e.g., cell proliferation, enzyme activity) by 50%[8]. It is a critical parameter for comparing the efficacy of different compounds and making informed decisions in drug development[8].

Q4: How long should I incubate the cells with the compound? A: The optimal incubation time is dependent on the cell line's doubling time and the biological question being asked. A common starting point is 48 to 72 hours for proliferation or cytotoxicity assays[9]. This duration is typically sufficient for the compound to exert its effect and for changes in cell viability to become measurable. However, for studying rapid signaling events, incubation times could be much shorter (minutes to hours).

Q5: What are essential controls for my cell assay? A: A self-validating experiment relies on proper controls. For any cell-based assay with 2-Amino-4-ethoxybenzamide, you must include:

  • Untreated Control: Cells grown in medium without any additions. This represents 100% viability or baseline activity.

  • Vehicle Control: Cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is critical to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control (Optional but Recommended): A well-characterized compound known to produce the expected effect in your assay (e.g., a known cytotoxic drug like Doxorubicin in a cancer cell viability assay). This validates that your assay system is working correctly.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm seeing high variability between my technical replicates. What's wrong? A: High variability often points to inconsistencies in experimental technique or underlying cell health issues.

  • Potential Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to uneven cell numbers per well[10]. See Protocol 4.2 .

    • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For multi-well plates, consider randomizing the treatment layout to mitigate "edge effects" where wells on the perimeter of the plate behave differently[7].

    • Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. The presence of crystals indicates a solubility issue.

    • Cell Health: Unhealthy or stressed cells respond inconsistently. Ensure your cells are in the logarithmic growth phase and have good morphology before starting the experiment.

Q2: My compound precipitated in the cell culture medium. How can I fix this? A: Precipitation in the aqueous environment of cell culture medium is a common problem for hydrophobic small molecules.

  • Potential Causes & Solutions:

    • Exceeding Solubility Limit: The concentration is too high for the aqueous medium. You must lower the concentration to a level that remains soluble.

    • Incorrect Stock Dilution: Adding a small volume of highly concentrated DMSO stock directly to a large volume of medium can cause the compound to "crash out." Try a serial dilution method, where the DMSO stock is first diluted into a smaller volume of medium before being added to the final well.

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds and affect their solubility. Test solubility in both serum-free and serum-containing media.

Q3: I'm not observing any effect on my cells, even at high concentrations. A: This can be a frustrating result, but it provides important information.

  • Potential Causes & Solutions:

    • Compound Inactivity: The compound may simply not be active against your chosen cell line or target.

    • Insufficient Concentration or Time: You may need to test even higher concentrations (if solubility permits) or extend the incubation period.

    • Compound Degradation: Ensure your compound is stable in the stock solution and under incubation conditions (37°C, 5% CO₂).

    • Permeability Issues: The compound may not be able to cross the cell membrane to reach its intracellular target[11].

Q4: All my cells are dying, even at the lowest concentration. How do I find a non-toxic range? A: This indicates high cytotoxicity. You need to expand the lower end of your concentration range significantly.

  • Solution: Perform a new dose-response experiment starting from the lowest concentration you previously tested and perform several 10-fold or 5-fold serial dilutions downwards. For example, if 1 nM was your lowest and it was toxic, test a range from 1 nM down to 1 pM.

Q5: How do I know if the observed effect is a specific on-target effect or just general cytotoxicity/off-target toxicity? A: This is a critical question in drug development. An observed effect, such as cell death, does not automatically mean your compound is working as intended.

  • Expert Insight: Many compounds kill cells via non-specific, off-target mechanisms, which can lead to failures in later stages of drug development[12].

  • Validation Strategies:

    • Correlate with Target Expression: If you hypothesize a target, test your compound on a panel of cell lines with varying expression levels of that target. A specific inhibitor should be more potent in cells with high target expression.

    • Target Knockout/Knockdown: The gold standard is to test the compound in cells where the putative target has been genetically removed (e.g., using CRISPR). If the compound's efficacy is lost in the knockout cells, it strongly suggests an on-target mechanism[12].

    • Use a Structurally Related Inactive Analog: If available, test a similar molecule that is known to be inactive against the intended target. This can help rule out effects caused by the chemical scaffold itself.

Section 4: Key Experimental Protocols

These step-by-step protocols provide a self-validating framework for your experiments.

Protocol 4.1: Preparation of a High-Concentration Stock Solution
  • Determine Target Stock Concentration: Aim for a high concentration that allows for significant dilution, typically 10-50 mM in 100% DMSO. Based on the analog, a 10 mM stock is a reasonable starting point[2].

  • Calculation: For a 10 mM stock of 2-Amino-4-ethoxybenzamide (MW: 180.20 g/mol ):

    • Weight (mg) = 10 mmol/L * 0.001 L * 180.20 g/mol * 1000 mg/g = 1.802 mg.

  • Dissolution: Weigh out 1.802 mg of your compound and dissolve it in 100 µL of high-purity, anhydrous DMSO. Vortex thoroughly until the compound is fully dissolved. A brief, gentle warming (to 37°C) or sonication may aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[2].

Protocol 4.2: Determining the Optimal Seeding Density
  • Objective: To find the number of cells per well that ensures they remain in the exponential growth phase for the duration of the assay (e.g., 72 hours) and provide a robust signal for the viability readout.

  • Procedure:

    • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well).

    • Measure cell viability (e.g., using a Resazurin or MTT assay) at 24, 48, and 72 hours post-seeding.

    • Analysis: Choose the seeding density that results in the wells being approximately 80-90% confluent at the final time point (e.g., 72 hours) and gives a strong, linear signal in your viability assay.

Protocol 4.3: Range-Finding Assay to Determine Preliminary Effective Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at the optimal density determined in Protocol 4.2 and allow them to adhere overnight.

  • Prepare Dilutions: Prepare 2x concentrated serial dilutions of your compound in culture medium. For a 10-fold dilution series starting at 100 µM final concentration, you would prepare 200 µM, 20 µM, 2 µM, etc., solutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. For example, add 100 µL of 200 µM solution to 100 µL of medium already in the well to achieve a final concentration of 100 µM. Remember to include vehicle controls.

  • Incubation: Incubate the plate for your desired duration (e.g., 72 hours).

  • Assay Readout: Perform a cell viability assay.

  • Analysis: Plot the percent viability against the log of the compound concentration. This will give you a preliminary idea of the IC50 and the optimal concentration range to use for a more detailed experiment.

Protocol 4.4: Generating a Dose-Response Curve to Calculate IC50
  • Objective: To precisely determine the IC50 by using a narrower range of concentrations identified in the range-finding assay.

  • Procedure:

    • Based on the range-finding assay, select a top concentration that gives a maximal or near-maximal effect.

    • Perform 8-12 two-fold or three-fold serial dilutions down from this starting concentration[6][13]. This creates a finer gradient of concentrations around the expected IC50.

    • Follow the same steps for cell seeding, treatment, and incubation as in Protocol 4.3 . Perform the experiment with at least three technical replicates.

    • Analysis: Use a non-linear regression analysis (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the precise IC50 value[8].

Section 5: Visual Workflow for Concentration Optimization

This diagram outlines the logical flow from initial preparation to final data analysis for optimizing the concentration of a novel compound.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Definitive Assay & Analysis solubility 1. Solubility Test (DMSO, Media) stock 2. Prepare High-Conc. Stock Solution (e.g., 10 mM) solubility->stock seeding 3. Optimize Cell Seeding Density stock->seeding range_find 4. Range-Finding Assay (Broad, Log-Scale Dilutions) seeding->range_find eval1 Evaluate Preliminary Activity & Toxicity range_find->eval1 eval1->range_find No effect or all toxic dose_response 5. Dose-Response Assay (Narrow, Linear/Semi-Log Dilutions) eval1->dose_response Effective range identified analysis 6. Non-Linear Regression Calculate IC50 dose_response->analysis conclusion Determine Optimal Concentration for Further Experiments analysis->conclusion

Caption: Workflow for determining the optimal concentration of a novel compound.

References
  • PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. IntechOpen. This source, while not directly citable from the search results, is representative of the principles discussed in sources like the PMC article on IC50 determination. A representative link is: [Link]

  • Petrikaite, V. (2018). Answer to "How to choose concentration range of drug for cancer-cell proliferation assay?". ResearchGate. Retrieved from [Link]

  • Ulukaya, E. (2014). Answer to "What is the optimum conc. of a test drug in MTT assay?". ResearchGate. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Ghanbari, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-ethoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Biomol. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog. Retrieved from [https://www.biomol.com/blog/small-molecule-inhibitors-selection-guide]
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • Funatsu, T., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. Retrieved from [Link]

Sources

Overcoming poor solubility of 2-Amino-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-Amino-4-ethoxybenzamide

Executive Summary

2-Amino-4-ethoxybenzamide is a critical intermediate, often utilized in the synthesis of gastroprokinetic agents (e.g., Itopride, Mosapride).[1] Its poor aqueous solubility stems from a high crystal lattice energy driven by strong intermolecular hydrogen bonding between the amide and amine moieties.[1] This guide provides a tiered approach to solubilization, moving from simple solvent selection to advanced formulation techniques like salt formation and complexation.[1]

Module 1: The "Why" – Chemical & Physical Barriers

Q1: Why is 2-Amino-4-ethoxybenzamide so difficult to dissolve in aqueous buffers? A: The insolubility is thermodynamic, not just kinetic.[1]

  • Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (Amine -NH₂, Amide -NH₂) and an acceptor (Amide C=O, Ethoxy -O-).[1] This creates a rigid "brick-wall" crystal lattice that water molecules cannot easily penetrate at neutral pH.[1]

  • Lipophilicity: With a LogP of approximately ~1.0–1.4, the ethoxy group adds significant hydrophobicity, making the molecule prefer non-polar environments over water.[1]

  • Planarity: The benzamide core is relatively planar, allowing tight stacking (pi-pi interactions), further reducing dissolution rates.[1]

Q2: What are the critical physicochemical parameters I need to know?

  • pKa (Amine): ~2.5 – 4.0 (Weakly basic).[1] This is your primary "handle" for solubilization.[1]

  • pKa (Amide): ~13+ (Very weakly acidic).[1] Not useful for solubility manipulation under physiological conditions.[1]

  • Melting Point: >130°C. High melting point correlates with poor solubility.[1]

Module 2: Solvent Screening & Selection (Troubleshooting)

Q3: Which organic solvents are most effective? Use the "Tiered Solvent System" below. Do not use water as the primary solvent for stock solutions.[1]

TierSolvent ClassSolubility PotentialApplication
1 Dipolar Aprotic (DMSO, DMF)High (>50 mg/mL) Primary stock solution preparation (1000x).[1]
2 Alcohols (Ethanol, Methanol)Moderate (10-30 mg/mL) Secondary stocks; requiring heat (40°C) to dissolve.[1]
3 Chlorinated (DCM, Chloroform)Low-Moderate Synthesis/Extraction only.[1] Not biocompatible.
4 Aqueous Buffers (PBS, Saline)Very Low (<0.1 mg/mL) Final dilution only (risk of precipitation).[1]

Q4: My compound precipitates when I dilute my DMSO stock into water. How do I fix this? A: This is the "Crash-Out" effect.

  • Cause: Rapid change in dielectric constant forces the hydrophobic molecule out of solution.[1]

  • Solution:

    • Step-Down Dilution: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into water.[1]

    • Warm the Buffer: Pre-warm your aqueous buffer to 37°C before adding the stock.

    • Sonicate: Sonicate the final solution for 5-10 minutes to disperse micro-precipitates.

Module 3: The "Magic Bullet" – Salt Formation & pH Adjustment

Q5: Can I improve solubility by adjusting pH? A: Yes, drastically. The 2-amino group is basic.[1] Acidification protonates this amine (


), breaking the crystal lattice and introducing a charge that interacts favorably with water.[1]

Protocol: In-Situ Hydrochloride Salt Formation

  • Calculate Molar Equivalents: Determine moles of 2-Amino-4-ethoxybenzamide.

  • Acid Addition: Add 1.1 to 1.5 molar equivalents of 1M HCl (or Methanesulfonic acid).[1]

  • Dissolution: Vortex. The solid should dissolve rapidly as it converts to the hydrochloride salt.[1]

  • Back-Titration (Caution): If you neutralize back to pH 7, the free base will precipitate.[1] Keep pH < 4.0 for stability.[1]

Module 4: Advanced Formulation (Cyclodextrins)

Q6: I need a neutral pH solution for cell culture. Acid is not an option.[1] What now? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic ethoxy/phenyl ring.[1]

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add 2-Amino-4-ethoxybenzamide powder directly to this vehicle.[1]

  • Stir vigorously at 40°C for 4-6 hours.

  • Filter sterilize (0.22 µm).[1] The cyclodextrin cone hides the hydrophobic region, allowing the complex to remain soluble in water.[1]

Visual Decision Tree: Solubilization Workflow

SolubilizationStrategy Start Start: 2-Amino-4-ethoxybenzamide (Solid Powder) Goal Define Goal Start->Goal Stock Stock Solution (High Conc.) Goal->Stock Storage/Chemistry Aqueous Aqueous Solution (Biological Assay) Goal->Aqueous Animal/Cell Study DMSO Dissolve in DMSO (>50 mg/mL) Stock->DMSO Acid Can pH be < 4.0? Aqueous->Acid HCl_Salt Method A: Salt Formation Add 1.1 eq 1M HCl Forms soluble cation Acid->HCl_Salt Yes Neutral Method B: Neutral pH Required Acid->Neutral No CD Method C: Cyclodextrin 20% HP-beta-CD Stir 4h @ 40°C Neutral->CD Preferred (Low Tox) Cosolvent Method D: Cosolvent 10% DMSO + 40% PEG400 + 50% Water Neutral->Cosolvent Alternative

Caption: Decision matrix for selecting the optimal solubilization method based on experimental requirements.

Module 5: Analytical Troubleshooting (HPLC)

Q7: I see split peaks or carryover in HPLC. Is it solubility related? A: Yes.

  • Split Peaks: If your sample is dissolved in 100% DMSO and injected into a high-aqueous mobile phase (e.g., 95% Water), the compound may precipitate inside the column head.[1] Fix: Dilute sample with 50% Methanol/Water before injection.

  • Carryover: The compound sticks to the injector needle due to the ethoxy group.[1] Fix: Use a needle wash of 50:50 Acetonitrile:Water (or Methanol) with 0.1% Formic Acid.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link][1]

  • U.S. EPA (2023). CompTox Chemicals Dashboard: 2-Ethoxy-4-aminobenzoic acid (Physicochemical Properties). Retrieved from [Link][1]

Sources

Technical Support Center: 2-Amino-4-ethoxybenzamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application by laboratory personnel and formulation scientists.

Topic: Preventing Degradation During Storage & Handling CAS: 17464-91-4 (Generic) | Class: Aniline-derived Benzamide

Core Technical Overview

2-Amino-4-ethoxybenzamide is a bifunctional intermediate containing an electron-rich primary aromatic amine (aniline) and a benzamide moiety. This dual functionality creates two distinct degradation vectors:

  • Oxidative Instability (Primary Risk): The electron-donating ethoxy group at the para position to the amine makes the nitrogen highly susceptible to radical oxidation, leading to rapid discoloration (pinking/browning).

  • Hydrolytic Instability (Secondary Risk): The amide bond is susceptible to hydrolysis under high humidity or extreme pH, converting the molecule to 2-amino-4-ethoxybenzoic acid.

Interactive Troubleshooting & Protocols

Module A: The "Browning" Effect (Oxidation Control)

User Query: "My white powder has turned a faint pink or brown color after two weeks. Is it still usable?"

Technical Insight: Discoloration in aniline derivatives is often surface-level oxidation. The amino group undergoes auto-oxidation to form radical cations, which then polymerize into highly conjugated, colored species (azo/azoxy oligomers). This can happen even with trace oxygen exposure.

Troubleshooting Protocol: The Inert Barrier System

  • Step 1: Visual Assessment. Dissolve a small sample in methanol. If the solution is clear and colorless, the oxidation is likely superficial. If the solution is tea-colored, significant bulk degradation has occurred.

  • Step 2: Argon Purging (The "Blanket" Method).

    • Place the vial in a glove box or use an inverted funnel connected to an Argon line.

    • Flow dry Argon over the open vial for 30 seconds to displace heavier oxygen.

    • Critical Step: Cap the vial while it is still under the Argon stream.

    • Seal with Parafilm® M to prevent gas exchange.

FAQ: Why Argon instead of Nitrogen? Argon is heavier than air and settles over the powder, creating a more effective "blanket" than Nitrogen, which can mix more easily with ambient air during the capping process.

Module B: Caking & Hydrolysis (Moisture Control)

User Query: "The powder has clumped together. Can I dry it out?"

Technical Insight: Caking indicates hygroscopicity. Once water is absorbed, it catalyzes the hydrolysis of the amide bond (


). This reaction is irreversible.

Troubleshooting Protocol: Desiccation & Recovery

  • Step 1: The Ammonia Test. Carefully smell the container (wafting motion). A smell of ammonia indicates active hydrolysis. Discard if ammonia is present.

  • Step 2: Vacuum Drying.

    • If no ammonia smell, place the uncapped vial in a vacuum desiccator containing activated silica gel or

      
      .
      
    • Apply vacuum (approx. 10 mbar) for 4 hours at room temperature.

    • Do not heat above 30°C, as heat accelerates the very hydrolysis you are trying to stop.

Module C: Photostability

User Query: "I left the vial on the benchtop over the weekend. Does light affect it?"

Technical Insight: Yes. Aromatic amines are photosensitive. UV light provides the energy to cleave N-H bonds, generating radicals that feed into the oxidative "browning" pathway described in Module A.

Corrective Action:

  • Always store in Amber Glass vials.

  • If amber glass is unavailable, wrap clear vials in aluminum foil immediately.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways and the specific triggers (Light, Oxygen, Moisture) that must be controlled.

DegradationPathways cluster_prevention Preventive Barriers Compound 2-Amino-4-ethoxybenzamide (Intact API) Radical Radical Cation Intermediate Compound->Radical Oxidation (O2) + UV Light HydrolysisProd 2-Amino-4-ethoxybenzoic Acid + Ammonia Compound->HydrolysisProd Hydrolysis (H2O) Acid/Base Catalysis Colored Azo/Azoxy Oligomers (Brown/Pink Impurities) Radical->Colored Polymerization Argon Argon/N2 Atmosphere Argon->Radical Blocks O2 Desiccant Desiccant/Dry Storage Desiccant->HydrolysisProd Removes H2O

Caption: Mechanistic pathways showing oxidative discoloration (Red) vs. hydrolytic cleavage (Green) and their respective preventive barriers.

Standardized Storage Data Summary

ParameterRecommended ConditionCritical Limit (Do Not Exceed)Reason
Temperature 2°C to 8°C (Refrigerated)> 25°CHeat accelerates hydrolysis exponentially.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirPrevents oxidative "pinking."
Container Amber Glass Clear Glass / PlasticBlocks UV excitation of the amine.
Closure Teflon-lined Cap + ParafilmCork / Paper linerTeflon prevents moisture permeation.
Humidity < 40% RH (Desiccator)> 60% RHPrevents caking and amide cleavage.

References & Authoritative Grounding

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-4-methoxybenzamide (Analogous Structure). Retrieved from (Note: Analogous benzamide handling used for class-standard safety).

  • PubChem. (2025). Compound Summary: 2-Amino-benzamide derivatives. National Library of Medicine. Retrieved from .

  • MDPI. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. Discusses the radical cation formation mechanism responsible for discoloration. Retrieved from .

  • ResearchGate. (2017). Degradation Pathways of Pharmaceutical Amines. Detailed analysis of hydrolysis and oxidation in amine-containing drugs. Retrieved from .

Sources

Reducing reaction time for 2-Amino-4-ethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of 2-Amino-4-ethoxybenzamide

  • Ticket ID: #BENZ-OPT-004

  • Topic: Reaction Time Reduction & Protocol Optimization

  • Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely experiencing process bottlenecks in the synthesis of 2-Amino-4-ethoxybenzamide , a critical scaffold for benzamide-based prokinetics (structural analogs to agents like Mosapride or Cinitapride) and histone deacetylase (HDAC) inhibitors.

The standard legacy protocols—specifically Iron/Acid (Fe/HCl) reduction or thermal amidation—are kinetically sluggish (3–12 hours). This guide provides validated workflows to reduce reaction times to <60 minutes using Catalytic Hydrogenation and Microwave-Assisted Organic Synthesis (MAOS).

Module 1: The Bottleneck Analysis

Before selecting a protocol, identify your current rate-limiting step using the decision matrix below.

OptimizationMatrix Start Identify Bottleneck Route Current Synthetic Route? Start->Route Nitro Route A: Nitro Reduction (From 2-Nitro-4-ethoxybenzamide) Route->Nitro Reduction Amide Route B: Amidation (From 2-Amino-4-ethoxybenzoic acid) Route->Amide Coupling Problem1 Issue: Reaction takes >4 hours (Fe/HCl or SnCl2) Nitro->Problem1 Problem2 Issue: Thermal Reflux takes >12 hours Amide->Problem2 Sol1 Solution: Pd/C Catalytic Hydrogenation (Time: 45-60 mins) Problem1->Sol1 Sol2 Solution: Microwave Irradiation (Time: 10-20 mins) Problem2->Sol2

Figure 1: Decision matrix for selecting the appropriate acceleration protocol.

Module 2: Accelerating Nitro Reduction (Route A)

The Problem: Traditional Bechamp reduction (Fe/HCl) or Stannous Chloride (SnCl₂) reduction is heterogeneous and diffusion-limited, often requiring 4+ hours and tedious workup (emulsions).

The Solution: Catalytic Hydrogenation (Pd/C) or Transfer Hydrogenation .

  • Time Savings: Reduces reaction time from ~5 hours to ~45 minutes.

  • Purity: Eliminates metal sludge; simple filtration workup.

Optimized Protocol: Pd/C Hydrogenation

Reagents:

  • Substrate: 2-Nitro-4-ethoxybenzamide (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Source: H₂ Balloon (1 atm) or Formate (see Note)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro-benzamide in Methanol. If solubility is poor, warm slightly to 40°C.

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes to remove oxygen (critical for safety).
    
  • Catalyst Addition: Carefully add 10% Pd/C (wet). Safety Note: Pd/C is pyrophoric when dry. Always use wet catalyst and keep under inert gas.

  • Reduction:

    • Method A (Standard): Introduce

      
       via balloon.[1] Stir vigorously at Room Temperature .
      
    • Method B (Ultra-Fast): Add Ammonium Formate (5.0 eq) and heat to reflux. This "Transfer Hydrogenation" often completes in 15-20 minutes .

  • Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The yellow nitro spot will disappear; the fluorescent amine spot will appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]

Comparative Kinetics Data:

MethodReagentTempTimeYieldWorkup Difficulty
Legacy Fe / HClReflux4-6 h75-85%High (Iron sludge)
Legacy SnCl₂Reflux3-5 h80%High (Emulsions)
Optimized H₂ / Pd/C RT < 1 h 95-98% Low (Filtration)
Fastest HCOONH₄ / Pd/C 60°C 15 min 92-95% Low

Module 3: Microwave-Assisted Amidation (Route B)

The Problem: Synthesizing the benzamide ring from 4-ethoxy-2-nitrobenzoic acid and ammonia (or amine source) via thermal reflux is slow due to the electron-rich nature of the ring deactivating the carbonyl carbon.

The Solution: Microwave Irradiation .[2][3][4][5] Direct energy coupling allows the reaction to overcome the activation energy barrier in minutes rather than hours.

Optimized Protocol: Microwave Synthesis

Reagents:

  • Substrate: 4-ethoxy-2-nitrobenzoic acid

  • Reagent: Thionyl Chloride (

    
    ) then Aqueous Ammonia (
    
    
    
    ) OR HATU/DIPEA/NH4Cl.
  • Solvent: DMF (for coupling) or Neat/DCM (for acid chloride).

Workflow (One-Pot Coupling):

  • Setup: In a microwave-transparent vial (10 mL), combine Acid (1 eq), HATU (1.2 eq), and DIPEA (2 eq) in DMF. Stir for 2 mins.

  • Amine Addition: Add Ammonium Chloride (

    
    , 2-3 eq) or aqueous ammonia.
    
  • Irradiation:

    • Power: Dynamic mode (max 300W).

    • Temp: 100°C.

    • Hold Time: 10–15 minutes .

  • Workup: Pour into ice water. The product usually precipitates.

Module 4: Troubleshooting & FAQs

Q1: My reaction is complete, but the product is turning brown/purple upon drying. Why?

Diagnosis: Aniline Oxidation. The 2-amino group is electron-rich (due to the 4-ethoxy donor) and prone to air oxidation. Fix:

  • Store the product under Nitrogen/Argon.

  • Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup.

  • Convert to the Hydrochloride salt (HCl salt) immediately for long-term stability.

Q2: The hydrogenation stalled at 50% conversion.

Diagnosis: Catalyst Poisoning. Sulfur contaminants from previous steps (e.g., if thionyl chloride was used and not fully removed) can poison the Pd catalyst. Fix:

  • Wash the starting material thoroughly with bicarbonate before hydrogenation.

  • Increase catalyst loading to 15 wt%.

  • Switch to Raney Nickel (more robust against sulfur) if poisoning persists, though this requires higher pressure (50 psi).

Q3: Can I use 2-Amino-4-hydroxybenzamide and ethylate it later?

Diagnosis: Regioselectivity Issues. Advice: No. Ethylating the phenol after forming the amide/aniline is risky. You will likely get competitive alkylation on the aniline nitrogen (N-alkylation) vs. the phenolic oxygen (O-alkylation). It is chemically superior to establish the 4-ethoxy group before reducing the nitro group.

References

  • Microwave-Assisted Synthesis: Anton Paar. Microwave-assisted synthesis: Theory and Applications. Retrieved from

  • Catalytic Hydrogenation Protocols: BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitro-benzoates. Retrieved from

  • Transfer Hydrogenation Kinetics: ResearchGate. Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans (Analogous benzamide reduction kinetics). Retrieved from

  • Itopride Intermediate Synthesis (Patent): Google Patents. Process for synthesis of itopride and its novel intermediate. WO2007074386A2. Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-Amino-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 35739-46-9 | Molecular Formula: C₉H₁₂N₂O₂ | MW: 180.20 g/mol [1][2]

Executive Safety Summary

For Immediate Attention: 2-Amino-4-ethoxybenzamide is a functionalized benzamide derivative commonly used as a pharmaceutical intermediate. While often categorized under "General Warning" labels, its specific structure—containing both a primary aniline (amino group) and an ether linkage—dictates specific handling protocols to prevent sensitization and ensure chemical stability.

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity (Oral) (H302).

  • Physical State: Solid (Powder/Crystalline).

  • Solubility: Sparingly soluble in cold water; soluble in hot water and organic solvents (ethanol, DMSO). This solubility profile drives our decontamination protocols.

  • Stability: The primary amino group makes this compound susceptible to oxidation over time. Storage under inert gas (Nitrogen/Argon) is recommended to maintain high purity (>98%).

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy. The following matrix is designed to prevent exposure pathways common to aniline derivatives.

PPE Selection Logic
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 or P95 Particulate Respirator (Minimum)Upgrade: Half-face respirator with OV/P100 cartridges if handling >10g or in solution.As a solid powder, the primary vector is inhalation of airborne particulates. The amino group poses a risk of respiratory sensitization upon repeated exposure.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended).Thickness: Minimum 5 mil (0.12 mm).Breakthrough: >480 min (estimated for solid).Nitrile provides excellent resistance to solid benzamides. If dissolved in DCM or Acetone , upgrade to Silver Shield/Laminate gloves as nitrile is permeable to these carriers.
Ocular Chemical Safety Goggles (Indirect Vent).Note: Standard safety glasses are insufficient for fine powders.Fine benzamide dust can bypass side shields of standard glasses. Indirect venting prevents fogging while blocking dust entry.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .Prevents accumulation of dust on street clothes. Tyvek sleeves seal the gap between glove and coat cuff, a common exposure point.
Operational Protocols: The "How-To"
Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and static discharge.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder appears "fly-away." Benzamides can carry static charges that disperse dust.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatula transfers for quantities <10 mg; use a micro-spatula or tapping method to prevent aerosolization.

  • Decontamination: Immediately wipe the balance area with a 70% Ethanol dampened wipe. Why? Water alone is inefficient due to the compound's low cold-water solubility; ethanol ensures complete solubilization and removal.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent splash exposure and manage exothermic potential.

  • Solvent Choice: Dissolve in DMSO or Ethanol.

  • Addition Order: Add solid to the solvent, not solvent to solid. This prevents "puffing" of the powder into the air.

  • Inerting: Once in solution, the aniline moiety is more reactive. Sparging with Nitrogen is recommended for reactions lasting >1 hour to prevent oxidative darkening.

Visualized Workflows
Figure 1: PPE Decision Logic

Select the correct protection based on your specific experimental state.

PPE_Decision_Tree Start Handling 2-Amino-4-ethoxybenzamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Workup Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Type Check Carrier Solvent Solution->Solvent_Type PPE_Level_1 Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Dust_Risk->PPE_Level_1 No (Sealed) PPE_Level_2 Respiratory Upgrade: N95 Mask + Goggles + Double Nitrile Gloves Dust_Risk->PPE_Level_2 Yes (Open Transfer) Solvent_Type->PPE_Level_1 Ethanol/Water PPE_Level_3 Barrier Upgrade: Laminate Gloves + Fume Hood + Splash Goggles Solvent_Type->PPE_Level_3 DCM/DMF/DMSO

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Figure 2: Spill Response & Decontamination

Immediate actions for solid vs. liquid spills.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Wet 1. Cover with Absorbent Pads 2. Do NOT use water initially Wet->Action_Wet Clean Final Decon: Wipe surface with 70% Ethanol then Soap & Water Action_Dry->Clean Action_Wet->Clean Disposal Dispose as Hazardous Chemical Waste Clean->Disposal

Caption: Step-by-step spill response. The use of ethanol for final cleaning is critical due to the compound's limited water solubility.

Emergency & Disposal Logistics
First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes. Critical: Lift upper and lower eyelids occasionally. Benzamide particulates can trap under the eyelid, causing mechanical abrasion and chemical burns.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention. Do not use ethanol on skin as it may enhance transdermal absorption.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

Waste Management (RCRA Compliance)
  • Segregation: Segregate as "Organic Solid - Toxic/Irritant" .

  • Labeling: Clearly label container with full chemical name (2-Amino-4-ethoxybenzamide) and CAS # (35739-46-9).

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Prohibition: Do not dispose of down sink drains. The compound's aquatic toxicity profile (typical of ethoxy-anilines) requires incineration.

References
  • BLD Pharm. (2024). Safety Data Sheet: 2-Amino-4-ethoxybenzamide (CAS 35739-46-9).[2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 2-Amino-4-ethoxybenzamide. Retrieved from

  • Google Patents. (1936). US2044016A - Amino-alkoxy-benzamides and process of preparing the same. (Describes synthesis and solubility properties). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.